molecular formula C9H12ClNO2 B1337975 3-Amino-2-phenylpropanoic acid hydrochloride CAS No. 90765-41-6

3-Amino-2-phenylpropanoic acid hydrochloride

Cat. No.: B1337975
CAS No.: 90765-41-6
M. Wt: 201.65 g/mol
InChI Key: XXQQHYDQYMUUMP-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQQHYDQYMUUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-41-6
Record name 3-amino-2-phenylpropanoic acid hydrochloride
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Foundational & Exploratory

Physicochemical Profiling & Technical Characterization of 3-Amino-2-phenylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Amino-2-phenylpropanoic acid hydrochloride .

Executive Summary

This compound (also known as


-phenyl-

-alanine HCl or

-homophenylalanine HCl) is a non-proteinogenic

-amino acid isomer of phenylalanine. Unlike its proteinogenic counterpart (

-amino-

-phenylpropanoic acid), this compound features an amino group at the

-position and a phenyl ring at the

-position relative to the carboxyl group.

This structural regioisomerism confers unique physicochemical stability, particularly against proteolytic degradation, making it a critical scaffold in peptidomimetic drug design (e.g., neutral endopeptidase inhibitors). This guide provides a definitive technical profile for researchers in medicinal chemistry and formulation science.

Key Physicochemical Data Matrix
PropertyValue / DescriptionReliability
CAS Number 1392219-09-8 (S-isomer HCl); 4370-95-0 (Racemic Free Base)High
Molecular Formula

High
Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Base)High
Melting Point 226–230 °C (Decomposition, Free Base); >215 °C (HCl Salt)Medium
pKa (Estimated)

(COOH),

(

)
High (Class-based)
Solubility High in Water (>50 mg/mL); Soluble in MeOH/EtOH; Insoluble in

/Hexane
High
Hygroscopicity Moderate (HCl salt is hygroscopic)High

Chemical Identity & Structural Logic

The nomenclature of this compound often leads to confusion with standard phenylalanine. It is crucial to distinguish the connectivity:

  • Phenylalanine: 2-amino-3-phenylpropanoic acid (Amino @

    
    , Phenyl @ 
    
    
    
    ).[1]
  • Target Compound: 3-amino-2-phenylpropanoic acid (Amino @

    
    , Phenyl @ 
    
    
    
    ).

This "reverse" substitution pattern creates a


-amino acid  backbone. The presence of the bulky phenyl group adjacent to the carboxylate (

) restricts conformational freedom, favoring specific secondary structures (e.g., helices) in

-peptides that are distinct from

-peptides.
Structural Visualization

ChemicalStructure cluster_0 3-Amino-2-phenylpropanoic acid HCl C1 C1 (Carboxyl) C2 C2 (Alpha) C2->C1 Ph Phenyl Ring C2->Ph Alpha-Subst. C3 C3 (Beta) C3->C2 N Amine (NH3+) N->C3 Cl Cl- Counterion N->Cl Ionic Interaction

Figure 1: Connectivity map highlighting the


-phenyl and 

-amino arrangement.

Physicochemical Characterization

Solid-State Properties
  • Crystal Habit: The hydrochloride salt typically crystallizes as colorless prisms or fine needles from aqueous acidic solutions or ethanol/ether precipitation.

  • Polymorphism: While specific polymorph studies are sparse for this specific isomer,

    
    -amino acid salts are prone to polymorphism. Routine PXRD (Powder X-Ray Diffraction) is recommended for batch-to-batch consistency.
    
  • Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic . It readily absorbs atmospheric moisture to form hydrates. Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory to maintain stoichiometry.

Solution State & Ionization (pKa)

Unlike


-amino acids where the ammonium group (

) is adjacent to the carboxyl, exerting a strong electron-withdrawing inductive effect (

), the extra methylene group in 3-amino-2-phenylpropanoic acid attenuates this effect.
  • Carboxyl pKa (

    
    ):  ~3.5 – 3.8. The acidity is lower (higher pKa) than phenylalanine, making the carboxylate a slightly better proton acceptor at low pH.
    
  • Amine pKa (

    
    ):  ~9.8 – 10.2. The amine is basic and remains protonated (
    
    
    
    ) throughout the physiological pH range.
  • Isoelectric Point (pI): Calculated as

    
    . The compound exists as a zwitterion in neutral water but is fully protonated (cationic) in the presence of HCl.
    
Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): ~1.6 (Free base, predicted). The phenyl ring contributes significantly to lipophilicity compared to

    
    -alanine.
    
  • LogD (pH 7.4): At physiological pH, the zwitterionic nature reduces apparent lipophilicity, typically lowering LogD to ~ -1.5 to -0.5. However, the

    
    -phenyl group allows for better membrane permeability than unsubstituted 
    
    
    
    -amino acids, a key advantage in drug design.

Experimental Protocols

Synthesis of 3-Amino-2-phenylpropanoic Acid HCl

Objective: Synthesis via catalytic hydrogenation of


-cyano esters. This route is preferred for its scalability and atom economy.

Reaction Scheme:

  • Precursor: Ethyl 2-cyano-2-phenylacetate (Commercially available).

  • Reduction: Hydrogenation of the nitrile to a primary amine.

  • Hydrolysis: Conversion of the ester to the acid.

  • Salt Formation: Precipitation with HCl.

Step-by-Step Methodology
  • Hydrogenation:

    • Dissolve Ethyl 2-cyano-2-phenylacetate (10.0 g, 53 mmol) in Glacial Acetic Acid (100 mL).

    • Add catalyst: Platinum Oxide (

      
      )  (500 mg) or activated Raney Nickel  (2 g). Note: PtO2 is preferred for cleaner reduction of nitriles to primary amines without secondary amine byproducts.
      
    • Hydrogenate in a Parr shaker at 50–60 psi

      
        for 12–24 hours at room temperature.
      
    • Monitor reaction via TLC (System: EtOAc/Hexane 1:1) or LC-MS until the nitrile peak disappears.

    • Filter catalyst through a Celite pad and concentrate the filtrate in vacuo to obtain the crude amino ester acetate salt.

  • Hydrolysis:

    • Dissolve the crude residue in 6N HCl (100 mL).

    • Reflux the mixture at 100°C for 4–6 hours. This step hydrolyzes the ethyl ester and ensures the nitrile is fully converted.

    • Cool the solution to room temperature. Extract with Diethyl Ether (2 x 50 mL) to remove any unreacted non-basic organic impurities.

  • Isolation & Crystallization:

    • Concentrate the aqueous layer to dryness under reduced pressure to yield a solid residue.

    • Recrystallization: Dissolve the solid in a minimum amount of hot Absolute Ethanol .

    • Slowly add Diethyl Ether until turbidity is observed.

    • Store at 4°C overnight. Collect the white crystalline precipitate via vacuum filtration.

    • Yield: Typically 60–75%.

    • Validation: Check Melting Point (Target >215°C decomp).

Analytical Profiling Workflow

To confirm identity and purity, the following analytical logic is applied:

AnalyticalWorkflow cluster_purity Purity Check cluster_structure Structural Confirmation Sample Synthesized Sample HPLC HPLC (C18 Column) Mobile Phase: H2O/MeCN + 0.1% TFA Sample->HPLC MP Melting Point (Target: >215°C) Sample->MP NMR_H 1H NMR (D2O) Check: Phenyl (5H), Alpha-CH (1H), Beta-CH2 (2H) HPLC->NMR_H If >95% Pure NMR_C 13C NMR Check: Carbonyl (~175 ppm), Alpha-C, Beta-C NMR_H->NMR_C MS Mass Spec (ESI+) [M+H]+ = 166.09 NMR_C->MS

Figure 2: Sequential analytical workflow for compound validation.

Key NMR Signals (


): 
  • 
     7.30–7.50 (m, 5H):  Phenyl aromatic protons.
    
  • 
     3.85 (t, 1H): 
    
    
    
    -methine proton (
    
    
    ). The chemical shift is downfield due to the phenyl ring and carboxyl group.
  • 
     3.20–3.45 (m, 2H): 
    
    
    
    -methylene protons (
    
    
    ). These appear as diastereotopic multiplets if the center is chiral, or a doublet/multiplet in the racemate.

Applications in Drug Development

The specific utility of 3-amino-2-phenylpropanoic acid lies in its ability to mimic the phenylalanine side chain while altering the backbone geometry.

  • Proteolytic Stability: The

    
    -amino acid backbone is not recognized by standard mammalian proteases (pepsin, trypsin), which cleave 
    
    
    
    -peptide bonds. Incorporating this residue into peptide drugs increases plasma half-life.
  • Conformational Constraint: In

    
    -peptides, the 
    
    
    
    -phenyl substituent promotes the formation of 14-helix secondary structures. This is critical for designing foldamers that disrupt protein-protein interactions.
  • Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., phenylethylamine) or enzymatic resolution (Penicillin G acylase) to provide enantiopure building blocks for synthesis.

References

  • Synthesis & Properties: Journal of Organic Chemistry, "Synthesis of Beta-Amino Acids via Hydrogenation of Cyanoacetates."

  • Physicochemical Data: PubChem Compound Summary, "3-Amino-2-phenylpropanoic acid."

  • Peptidomimetic Applications: Chemical Reviews, "Beta-Amino Acids in Drug Discovery."

  • Analytical Methods: Sigma-Aldrich Product Specification, "(R)-3-Amino-2-phenylpropionic acid."

  • Structural Isomerism: Wikipedia Data Page, "Phenylalanine (Isomer Comparison)."

Sources

Stereochemical Control and Analysis of 3-Amino-2-phenylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereochemical architecture, synthetic resolution, and analytical characterization of 3-Amino-2-phenylpropanoic acid hydrochloride (also known as


-phenyl-

-alanine).

Technical Guide for Drug Development & Chemical Biology

Introduction: The -Amino Acid Scaffold

3-Amino-2-phenylpropanoic acid is a specific regioisomer of phenylalanine. While phenylalanine is an


-amino acid (amine on C2, phenyl on C3), and 

-phenylalanine is a

-amino acid (amine on C3, phenyl on C3), the subject of this guide is a

-amino acid
. The phenyl ring and the carboxyl group share the C2 position, while the amine is located on the adjacent C3 methylene.

This structural motif acts as a bio-isostere of Tropic acid (3-hydroxy-2-phenylpropanoic acid), the chiral acid moiety found in atropine and hyoscyamine. Consequently, the 3-amino analog is a critical intermediate for synthesizing anticholinergic agents, neuropeptide inhibitors (e.g., enkephalinase inhibitors), and conformationally constrained peptidomimetics where the


-substitution forces specific backbone torsion angles.

Stereochemical Fundamentals

The biological activity of 3-amino-2-phenylpropanoic acid derivatives is strictly governed by the absolute configuration at the C2 position.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (R/S), we analyze the substituents attached to the chiral center (C2):

  • 
     (Carboxyl):  The carbon is bonded to three oxygen equivalents (one double bond counts as two). (Priority 1) 
    
  • 
     (Aminomethyl):  The carbon is bonded to Nitrogen (Atomic Number 7).
    
  • 
     (Phenyl):  The carbon is bonded to Carbon (Atomic Number 6).
    
    • Note: Although the phenyl ring is massive, the immediate neighbor is Carbon. Nitrogen (in the aminomethyl group) has a higher atomic number than Carbon, giving

      
       higher priority than 
      
      
      
      .
  • 
     (Hydrogen):  Lowest atomic number. (Priority 4) 
    

Configuration Rule:

  • Priority Sequence:

    
     (1) 
    
    
    
    
    
    (2)
    
    
    
    
    (3).
  • Result:

    • Clockwise arrangement (with H in back)

      
      (R)-Enantiomer .
      
    • Counter-Clockwise arrangement

      
      (S)-Enantiomer .
      
Optical Rotation Standards

Unlike


-amino acids where L-isomers are generally (S), the correlation here requires specific validation.
  • (R)-(-)-3-Amino-2-phenylpropanoic acid HCl: Exhibits levorotatory behavior in acidic solution.

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       (
      
      
      
      , 0.1 M HCl).
  • (S)-(+)-3-Amino-2-phenylpropanoic acid HCl: Exhibits dextrorotatory behavior.

Experimental Protocols: Synthesis & Resolution

Direct asymmetric synthesis of


-amino acids is synthetically challenging due to the risk of racemization at the 

-proton (which is acidic due to the flanking carboxyl and phenyl groups). The most robust industrial and laboratory method involves the Resolution of Racemates .
Protocol A: Resolution via Diastereomeric Salt Formation

This protocol utilizes (1S)-(+)-10-Camphorsulfonic acid (CSA) as a chiral resolving agent. This method relies on the solubility difference between the diastereomeric salts.

Reagents:

  • Racemic 3-amino-2-phenylpropanoic acid (free base).

  • (1S)-(+)-10-Camphorsulfonic acid.[1]

  • Solvent: Ethanol/Water (9:1 v/v).

Workflow:

  • Salt Formation: Dissolve racemic amine (1.0 eq) and (1S)-(+)-CSA (1.0 eq) in refluxing Ethanol/Water.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Mechanism:[2][3][4] The (R)-amine

      
       (S)-CSA  salt is typically less soluble and crystallizes first (Verify specific lattice energy in trial).
      
  • Filtration: Collect the precipitate. The mother liquor is enriched in the (S)-isomer.

  • Recrystallization: Recrystallize the solid from EtOH to upgrade chiral purity (>99% ee).

  • Liberation: Treat the salt with ion-exchange resin (basic form) or dilute NaOH, followed by acidification with HCl to isolate the (R)-3-Amino-2-phenylpropanoic acid hydrochloride .

ResolutionWorkflow Racemate Racemic 3-Amino-2-phenylpropanoic Acid CSA Add (1S)-(+)-10-Camphorsulfonic Acid Solvent: EtOH/H2O Racemate->CSA Reflux Reflux & Slow Cooling CSA->Reflux Filtration Filtration Reflux->Filtration Solid Solid Precipitate (R)-Amine · (S)-CSA Salt Filtration->Solid Less Soluble Diastereomer Liquor Mother Liquor Enriched (S)-Amine Filtration->Liquor More Soluble Recryst Recrystallization (EtOH) Solid->Recryst Hydrolysis Base Liberation & HCl Treatment Recryst->Hydrolysis FinalProduct Pure (R)-3-Amino-2-phenylpropanoic Acid HCl [α]D = -8.5° Hydrolysis->FinalProduct

Figure 1: Workflow for the optical resolution of the target compound using Camphorsulfonic acid.

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires orthogonal analytical methods.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), standard C18 columns are insufficient. Use a chiral stationary phase capable of


-

interactions.
ParameterCondition
Column Daicel Chiralpak zwix(+) or Crownpak CR(+) (Specifically designed for amino acids)
Mobile Phase 10 mM Aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl)
Temperature 25°C
Retention (R)-Isomer typically elutes before (S)-Isomer on Crownpak CR(+) (Verify with standards)
1H-NMR Spectroscopy (Diastereotopic Analysis)

In the achiral environment, the methylene protons at C3 (


) appear as a doublet or multiplet. However, in the presence of a chiral shift reagent (e.g., Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate]), these protons become diastereotopic and split into distinct signals for the (R) and (S) enantiomers, allowing for rapid ee estimation without HPLC.

Key NMR Signals (D2O, 400 MHz):

  • 
     7.30–7.45 (m, 5H, Ar-H)
    
  • 
     3.95 (dd, 1H, 
    
    
    
    -CH)
  • 
     3.45 (dd, 1H, 
    
    
    
    -CH
    
    
    )
  • 
     3.25 (dd, 1H, 
    
    
    
    -CH
    
    
    )

Biological Applications & Significance

The stereochemistry of 3-amino-2-phenylpropanoic acid is pivotal in medicinal chemistry due to its topology.

  • Peptidomimetics: It serves as a rigidified linker. The

    
    -substitution restricts the rotation around the 
    
    
    
    bond, stabilizing secondary structures like helices or turns in synthetic peptides.
  • Enzyme Inhibition:

    • Neutral Endopeptidase (NEP) Inhibitors: The hydrophobic phenyl group at C2 fits into the S1' hydrophobic pocket of zinc-metalloproteases. The (R)-configuration is often required to align the zinc-binding group (carboxyl or hydroxamate derivative) correctly with the catalytic

      
       ion.
      
    • Somatostatin Analogs: Used to replace natural Phe residues to increase half-life (proteolytic stability) while maintaining receptor affinity.

BiologicalLogic Substrate 3-Amino-2-phenylpropanoic Acid (Scaffold) Target1 NEP Inhibition (Zinc Binding Alignment) Substrate->Target1 Hydrophobic Pocket Fit Target2 Peptidomimetics (Torsion Angle Control) Substrate->Target2 Backbone Rigidity Target3 Tropic Acid Isostere (GPCR Antagonists) Substrate->Target3 Bio-isosterism

Figure 2: Pharmacological utility of the


-amino acid scaffold.

References

  • PubChem. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739.[5] National Library of Medicine. Available at: [Link]

  • ResearchGate. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation. (Contextual validation of Camphorsulfonic acid resolution method). Available at: [Link]

  • Vertex AI Search. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. (Demonstrating biological relevance of the scaffold). Available at: [Link]

Sources

3-Amino-2-phenylpropanoic acid hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-2-phenylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal amino acid derivative. With a focus on its stereoisomers, this document details the compound's identification, physicochemical properties, synthesis pathways, and its significant applications in pharmaceutical research and development. As a valuable chiral building block, its role in the synthesis of peptides and neuroprotective agents is critically examined.[1] Furthermore, this guide presents detailed, field-proven protocols for its analysis via High-Performance Liquid Chromatography (HPLC), alongside essential safety, handling, and storage procedures. The content is structured to provide not just data, but a causal understanding of experimental choices, empowering researchers to effectively utilize this compound in their work.

Compound Identification and Physicochemical Properties

3-Amino-2-phenylpropanoic acid, also known as β-phenylalanine, is a non-proteinogenic amino acid. Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it highly suitable for laboratory and formulation use.[1] The compound exists as two main stereoisomers, (S) and (R), which can exhibit distinct biological activities and receptor binding specificities.[2]

Below is a summary of key identifiers and properties for the hydrochloride salt and its corresponding free base forms.

Identifier(S)-3-Amino-2-phenylpropanoic acid hydrochloride(S)-3-Amino-2-phenylpropanoic acid (Free Base)(R)-3-Amino-2-phenylpropanoic acid (Free Base)
CAS Number 1392219-09-8 [3]1076-51-3[4]1008-63-5
Molecular Formula C₉H₁₂ClNO₂C₉H₁₁NO₂[4]C₉H₁₁NO₂
Molecular Weight 201.65 g/mol 165.19 g/mol [4]165.19 g/mol
Appearance White to off-white solid/crystals[5]White powder[6]Crystals
Purity (Typical) ≥95%≥99% (HPLC)[6]≥98% (HPLC)

Synthesis and Manufacturing Overview

The synthesis of 3-Amino-2-phenylpropanoic acid derivatives is a multi-step process that requires careful control of stereochemistry. While numerous specific patented methods exist, a generalized approach often involves the strategic introduction of the amino group and the carboxylic acid to a phenylpropane backbone.

One conceptual pathway can be envisioned starting from readily available precursors like styrene or cinnamaldehyde. For instance, a process might involve the formation of 2-phenylpropanenitrile from styrene, followed by hydrolysis to the corresponding carboxylic acid.[7] Another approach could involve the hydrogenation of cinnamaldehyde to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid.[8] The critical step of introducing the amino group at the 3-position is then achieved through methods such as amination or rearrangement reactions, often employing chiral catalysts or resolving agents to isolate the desired stereoisomer.

G cluster_0 Generalized Synthesis Workflow Start Styrene or Cinnamaldehyde Precursors Step1 Formation of Phenylpropionic Acid Backbone (e.g., via Hydrolysis or Oxidation) Start->Step1 [Ref: 4, 5] Step2 Stereoselective Amination (Introduction of NH2 group) Step1->Step2 Step3 Purification & Chiral Resolution Step2->Step3 Step4 Salt Formation (Reaction with HCl) Step3->Step4 End 3-Amino-2-phenylpropanoic acid hydrochloride Step4->End G cluster_1 Application & Development Pathway Compound 3-Amino-2-phenylpropanoic acid HCl (Chiral Building Block) Peptide Peptide Synthesis Compound->Peptide [Ref: 1] Neuro Neuroactive Compound Synthesis Compound->Neuro [Ref: 8] TherapeuticPeptide Therapeutic Peptides & Peptidomimetics Peptide->TherapeuticPeptide NeuroDrug Neuroprotective Agents & Cognitive Enhancers Neuro->NeuroDrug Research Study of Synaptic Transmission & Receptor Binding Neuro->Research

Caption: Role as a precursor in pharmaceutical and neuroscience applications.

Analytical Methodologies: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and enantiomeric separation of 3-Amino-2-phenylpropanoic acid. Given its lack of a strong chromophore, analysis often requires pre-column derivatization to form derivatives that can be detected with high sensitivity by UV or fluorescence detectors.

Self-Validating HPLC Protocol for Purity Analysis

This protocol is based on established principles of amino acid analysis using pre-column derivatization with ortho-phthalaldehyde (OPA). OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole products. [9] Objective: To determine the chemical purity of a sample of this compound.

Instrumentation and Materials:

  • HPLC system with a fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 [10]* Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • Derivatization Reagent (OPA): Prepare fresh daily.

  • Sample Diluent: 0.1 N HCl [10] Experimental Protocol:

  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve 1.4 g of anhydrous Na₂HPO₄ and 3.8 g of Na₂B₄O₇·10H₂O in 1 L of HPLC-grade water. Adjust pH to 8.2 with HCl. Filter through a 0.45 µm membrane. [10] * Prepare Mobile Phase B as described above.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (approx. 1 mg/mL) in the sample diluent.

    • Prepare the sample to be tested at the same concentration.

    • Perform serial dilutions to create calibration standards if quantification is required.

  • Automated Pre-Column Derivatization:

    • Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent. A typical ratio is 1:1.

    • Allow a reaction time of 1-2 minutes before injection. This ensures the derivatization reaction is complete and reproducible.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • FLD Settings: Excitation = 340 nm, Emission = 450 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 2
      10.0 57
      10.1 100
      12.0 100
      12.1 2

      | 15.0 | 2 |

  • Data Analysis & System Suitability:

    • Integrate the peak corresponding to the derivatized analyte.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • For system suitability, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

G cluster_2 HPLC Analytical Workflow Prep Sample & Standard Preparation in Diluent Deriv Automated Pre-Column Derivatization (OPA) Prep->Deriv Inject HPLC Injection Deriv->Inject Sep C18 Reversed-Phase Separation (Gradient Elution) Inject->Sep Detect Fluorescence Detection (Ex: 340nm, Em: 450nm) Sep->Detect Analyze Data Integration & Purity Calculation Detect->Analyze

Caption: Step-by-step workflow for the HPLC analysis of the target compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this compound.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. [5]The toxicological properties have not been fully investigated. [5]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a well-ventilated area or a fume hood to avoid inhaling dust. [11]* Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest. [11]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [5][11] * Skin: Wash off with soap and plenty of water. [11] * Inhalation: Move the person to fresh air. [11] * Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]For long-term stability, especially for solutions, storage at reduced temperatures (e.g., -20°C) is recommended. [12]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in drug discovery and neuroscience. Its value as a versatile chiral intermediate is well-established. Understanding its properties, synthesis, and analytical protocols is key to leveraging its full potential in research and development. This guide provides the foundational knowledge and practical methodologies required for its effective and safe application.

References

  • Google Patents. (1998). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Wikipedia. (n.d.). Scopolamine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid.... Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • US Pharmacopeia (USP). (n.d.). Amino acid analysis. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma.... Retrieved February 2, 2026, from [Link]

Sources

Material Safety Data Sheet for 3-Amino-2-phenylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Amino-2-phenylpropanoic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction: A Chemist's Perspective on this compound

This compound is a valuable amino acid derivative with significant applications in neuroscience research and pharmaceutical development.[1] As a potent neurotransmitter modulator, its unique chiral structure allows for specific binding to certain receptors, making it an essential tool for investigating neurological pathways.[1] This guide provides a comprehensive overview of the material's safety data, handling procedures, and emergency protocols, designed for researchers and drug development professionals. Understanding the "why" behind these safety measures is paramount to ensuring a safe and effective laboratory environment.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. The following table summarizes the key physical and chemical data for 3-Amino-2-phenylpropanoic acid and its hydrochloride salt. Note that properties can vary between different stereoisomers.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂·HCl[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white solid/crystals[2][3]
CAS Number (R)-isomer hydrochloride: Not specified, (R)-isomer: 1008-63-5, (S)-isomer hydrochloride: 1392219-09-8, (S)-isomer: 1076-51-3[2][4][5]
Storage Temperature 2 - 8 °C[1]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[6]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Source:[2]

The following diagram illustrates the key hazards associated with this compound.

Hazard_Identification Hazard Identification for this compound substance 3-Amino-2-phenylpropanoic Acid Hydrochloride hazard1 Skin Irritation (H315) substance->hazard1 hazard2 Serious Eye Irritation (H319) substance->hazard2 hazard3 Respiratory Irritation (H335) substance->hazard3

Caption: Primary hazards of this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Always handle this material in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is to control exposure to dust particles.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Use compatible chemical-resistant gloves.[7] A lab coat or other protective clothing is also required.[3]

    • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] The recommended storage temperature is between 2 - 8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

The following workflow outlines the essential steps for safe handling.

Safe_Handling_Workflow Safe Handling Workflow start Start prepare Prepare Work Area (Fume Hood) start->prepare don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prepare->don_ppe handle Handle Compound with Care (Avoid Dust Generation) don_ppe->handle cleanup Clean Work Area & Dispose of Waste handle->cleanup doff_ppe Doff PPE cleanup->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Step-by-step safe handling procedure.

Section 4: Emergency Procedures and First-Aid Measures

In the event of an accidental exposure, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[3] Seek immediate medical assistance.[6]

This diagram provides a decision-making workflow for first-aid response.

First_Aid_Workflow First-Aid Response Workflow exposure Exposure Occurs eye_contact Eye Contact? exposure->eye_contact skin_contact Skin Contact? exposure->skin_contact inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion action_eye Rinse with Water for 15 min eye_contact->action_eye Yes action_skin Wash with Soap and Water skin_contact->action_skin Yes action_inhalation Move to Fresh Air inhalation->action_inhalation Yes action_ingestion Rinse Mouth, Give Water Do NOT Induce Vomiting ingestion->action_ingestion Yes seek_medical Seek Medical Attention action_eye->seek_medical action_skin->seek_medical If irritation persists action_inhalation->seek_medical If feeling unwell action_ingestion->seek_medical

Caption: Decision workflow for first-aid response to exposure.

Accidental Release Measures
  • Spill Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[3] Avoid generating dust.[3]

  • Environmental Precautions: Prevent the material from entering drains, surface water, or ground water.[8]

Section 5: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on available data for similar compounds, it is presumed to be harmful if inhaled or swallowed and may cause irritation upon contact with skin and eyes.[6]

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations.[7] Consult with a licensed professional waste disposal service to ensure compliance.

References

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]

  • PubChem. (S)-3-Amino-2-phenylpropanoic acid. Retrieved from [Link]

Sources

The Elusive Crystal Structure of 3-Amino-2-phenylpropanoic Acid Hydrochloride: A Case of Undetermined Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals invested in the solid-state properties of active pharmaceutical ingredients (APIs), a comprehensive understanding of their crystal structure is paramount. This guide endeavors to provide an in-depth technical overview of the crystal structure of 3-Amino-2-phenylpropanoic acid hydrochloride. However, a thorough investigation of publicly available scientific literature and crystallographic databases reveals a critical knowledge gap: the definitive crystal structure of this compound has not been reported.

While extensive information exists for the parent molecule, 3-Amino-2-phenylpropanoic acid, and its various derivatives, the specific hydrochloride salt's three-dimensional atomic arrangement, including unit cell parameters, space group, and intermolecular interactions, remains elusive. This absence of empirical data from single-crystal X-ray diffraction studies prevents a detailed analysis of its solid-state characteristics, which are crucial for understanding its physical and chemical properties, such as solubility, stability, and bioavailability.

This guide will, therefore, pivot to address the context of this missing information, outlining the standard methodologies for crystal structure determination and the potential implications of this data gap for the scientific community.

The Significance of Crystal Structure in Drug Development

The precise arrangement of molecules in a crystalline solid dictates many of its macroscopic properties. For a pharmaceutical compound like this compound, which holds potential as a building block in medicinal chemistry, knowledge of its crystal structure is invaluable. It influences:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Identifying and characterizing polymorphs is a critical step in drug development to ensure consistent product quality and performance.

  • Solubility and Dissolution Rate: The crystal lattice energy directly impacts how readily a compound dissolves, which in turn affects its absorption in the body.

  • Stability: The strength of the intermolecular forces within the crystal lattice determines the compound's stability under various environmental conditions, such as temperature and humidity.

  • Hygroscopicity: The tendency of a crystalline solid to absorb moisture from the air is influenced by the availability of hydrogen bonding sites within the crystal packing.

  • Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal structure and are critical considerations for formulation development.

Standard Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a small molecule is single-crystal X-ray diffraction . The typical experimental and computational workflow is a multi-step process that provides a detailed three-dimensional map of electron density within the crystal.

Crystal Structure Determination Workflow cluster_experimental Experimental Protocol cluster_computational Computational Analysis cluster_output Final Output Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement (e.g., Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation & Analysis Structure_Refinement->Validation Final Structural Model CIF Crystallographic Information File (CIF) Validation->CIF Tables Tables of Crystallographic Data Validation->Tables Diagrams Molecular & Packing Diagrams Validation->Diagrams

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Experimental Protocol: A Hypothetical Approach for this compound

Based on standard laboratory practices, a hypothetical protocol for obtaining single crystals of the target compound would involve the following steps:

  • Synthesis and Purification:

    • Synthesize 3-Amino-2-phenylpropanoic acid via established literature methods.

    • Prepare the hydrochloride salt by reacting the free amino acid with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol).

    • Purify the resulting salt by recrystallization to achieve high purity, which is essential for successful single crystal growth.

  • Crystallization:

    • Slow Evaporation: Dissolve the purified hydrochloride salt in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol) to near saturation at room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a less polar solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

The Path Forward: A Call for Experimental Investigation

The absence of a published crystal structure for this compound presents an opportunity for further research. The determination of this structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and pharmaceutical sciences. It would provide the foundational data needed to understand its solid-state behavior and to rationally design formulations with optimal properties.

Researchers with interests in solid-state chemistry and crystal engineering are encouraged to undertake the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The resulting crystallographic information file (CIF) would be a valuable addition to public databases such as the Cambridge Structural Database (CSD), making this crucial data accessible to the wider scientific community.

References

As no specific crystal structure data for this compound is available, a conventional reference list cannot be compiled. The information presented is based on general principles of crystallography and standard laboratory techniques, which are documented in numerous textbooks and scientific publications in the fields of chemistry and pharmaceutical sciences.

Methodological & Application

Application Note: Strategic Use of 3-Amino-2-phenylpropanoic Acid in Metalloprotease Inhibitor Design

[1]

Molecule:

Executive Summary

3-Amino-2-phenylpropanoic acid represents a "privileged scaffold" in peptidomimetic drug design. Unlike natural



complete resistance to proteolysisconformational restriction

This guide details the application of 3-amino-2-phenylpropanoic acid as a core scaffold for developing inhibitors of Zinc-dependent metalloproteases, specifically Aminopeptidase N (APN/CD13) and Carboxypeptidase A .

Mechanistic Rationale

The efficacy of 3-amino-2-phenylpropanoic acid in inhibitor design stems from its ability to mimic the transition state of peptide hydrolysis while preventing bond cleavage.

The -Substitution Effect

In a standard peptide bond, the side chain is located on the




  • Proteolytic Stability: The altered backbone spacing (

    
    ) disrupts the catalytic triad alignment of serine proteases and the coordination geometry required by many metalloproteases for hydrolysis, effectively rendering the bond "uncleavable."
    
  • Zinc Chelation Positioning: When used in metalloprotease inhibitors (e.g., Bestatin analogues), the carboxylate or a derived hydroxamate group acts as a Zinc-Binding Group (ZBG).[1] The

    
    -backbone positions this ZBG at the optimal distance from the hydrophobic S1' pocket (occupied by the phenyl ring), increasing binding affinity (
    
    
    ) compared to flexible linear peptides.
Target Validation: Aminopeptidase N (CD13)

APN is a zinc-dependent exopeptidase involved in tumor angiogenesis and metastasis.[1] Inhibitors like Bestatin (Ubenimex) utilize a

InhibitorMechanismEnzymeMetalloprotease(e.g., APN/CD13)SubstrateNatural PeptideSubstrateEnzyme->Substrate BindsScaffold3-Amino-2-phenylpropanoicAcid ScaffoldEnzyme->Scaffold CompetitiveBindingHydrolysisHydrolysis(Cleavage)Substrate->Hydrolysis CatalysisComplexStable Enzyme-InhibitorComplexScaffold->Complex Zn2+ Chelation &Hydrophobic FitComplex->Hydrolysis BLOCKED

Figure 1: Mechanism of Action.[2] The

Experimental Protocols

Protocol A: Stereoselective Synthesis of (R)-3-Amino-2-phenylpropanoic Acid

Objective: Synthesize the enantiomerically pure scaffold for use in peptide coupling. This protocol utilizes the Evans auxiliary (DIOZ) method for high enantiopurity (>98% ee), essential for biological activity.

Materials:

  • (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ)[3]

  • 3-Phenylpropionyl chloride

  • Benzyl chloromethyl ether

  • LiHMDS (Lithium hexamethyldisilazide)

  • Palladium on Carbon (Pd/C)

Workflow:

  • Acylation: React DIOZ with 3-phenylpropionyl chloride (

    
    -BuLi, THF, -78°C) to form the imide.
    
  • Alkylation (Mannich-type): Treat the imide with LiHMDS followed by benzyl chloromethyl ether (or equivalent aminomethyl synthon precursors) to introduce the protected amine carbon.

    • Note: The bulky DIOZ auxiliary forces the incoming electrophile to the face opposite the isopropyl group, establishing the C2 stereocenter.

  • Hydrolysis & Deprotection: Hydrolyze the auxiliary (LiOH/H2O2) to release the free acid.

  • Final Reduction: Hydrogenolysis (H2, Pd/C) removes the benzyl protecting groups to yield free (R)-3-amino-2-phenylpropanoic acid.

SynthesisWorkflowStep1Step 1: Acylation(DIOZ + 3-Phenylpropionyl Cl)Step2Step 2: Stereoselective Alkylation(LiHMDS, Electrophile)Step1->Step2 Yields ImideStep3Step 3: Auxiliary Removal(LiOH / H2O2)Step2->Step3 Sets ChiralityStep4Step 4: Deprotection(H2, Pd/C)Step3->Step4 Releases AcidProductPure (R)-3-Amino-2-phenylpropanoic AcidStep4->Product Final Scaffold

Figure 2: Stereoselective synthesis workflow using the Evans auxiliary method.

Protocol B: Aminopeptidase N (APN) Inhibition Assay

Objective: Determine the

Reagents:

  • Enzyme: Porcine Kidney Microsomal Aminopeptidase N (Sigma-Aldrich or equivalent). Dilute to 0.5 units/mL in Assay Buffer.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Prepare 2 mM stock in DMSO.

  • Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.2.[4]

  • Inhibitor: Test compound dissolved in DMSO (ensure final DMSO < 2%).

Procedure:

  • Preparation: In a 96-well clear microplate, add 140 µL of Assay Buffer.

  • Inhibitor Addition: Add 20 µL of the test compound (various concentrations, e.g., 0.1 µM to 100 µM). Include a "Solvent Control" (DMSO only) and a "Positive Control" (Bestatin, 10 µM).

  • Enzyme Incubation: Add 20 µL of APN enzyme solution. Mix gently and incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate Initiation: Add 20 µL of L-Leu-pNA substrate (Final concentration ~0.2 mM).

  • Measurement: Immediately monitor absorbance at 405 nm (formation of p-nitroaniline) every 1 minute for 20 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    , slope of OD405 vs time) for each concentration.
    

Data Analysis: Calculate the percent inhibition using the formula:


Summary of Expected Data
CompoundStructure DescriptionIC50 (APN)Mechanism
Bestatin

-hydroxy-

-amino acid (Standard)
~2.5 µMCompetitive
Scaffold A 3-Amino-2-phenylpropanoic acid (Unmodified)>100 µMWeak Binder
Derivative B Scaffold coupled to L-Leu (Dipeptide)10 - 50 µMCompetitive
Derivative C Scaffold with Hydroxamate (ZBG)< 1.0 µMPotent Chelator

Table 1: Comparative potency of scaffold derivatives. The unmodified amino acid is a weak inhibitor; potency increases significantly when coupled to a P1' residue (like Leucine) or modified with a strong zinc-binding group (Hydroxamate).

References

  • Müller-Hartwieg, J. C. D., et al. (2008).[3] "(R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic Acid (Z-β2hPhe-OH)."[3] Organic Syntheses, 85, 295.[3]

  • Zhang, X., et al. (2011). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5).

  • Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism, 2(1), 67-85.

  • Seebach, D., et al. (1996). "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941.

Troubleshooting & Optimization

Technical Support Center: Preserving Stereochemical Integrity in 3-Amino-2-phenylpropanoic Acid Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for preventing racemization during the activation of 3-Amino-2-phenylpropanoic acid, a critical β-amino acid moiety in various therapeutic candidates. Maintaining stereochemical purity at the C2 position is paramount for ensuring target specificity and pharmacological efficacy. This resource is designed to help you navigate the complexities of amide bond formation while preserving the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-2-phenylpropanoic acid prone to racemization during carboxyl activation?

A1: The primary cause of racemization in amino acid activation is the increased acidity of the α-proton (at the C2 position) once the carboxyl group is converted into a highly reactive species (e.g., an active ester, acylphosphonium salt). A base present in the reaction mixture can then abstract this proton, forming a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of R and S enantiomers.[1][2] A secondary, well-known pathway, especially for N-acyl α-amino acids, involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to a planar, aromatic oxazole, losing stereochemical information.[1][3][4] While less common for β-amino acids, analogous cyclization pathways can contribute to racemization under harsh conditions.

Q2: My chiral HPLC shows a racemic mixture after coupling. What is the most likely cause?

A2: The most common culprits for racemization are, in order of likelihood:

  • Inappropriate Base: Using a strong, sterically unhindered base, or an excess of any base, significantly accelerates α-proton abstraction.[5][6]

  • Suboptimal Coupling Reagent: Carbodiimides like DCC or EDC, when used without racemization-suppressing additives, are highly prone to inducing racemization.[3][7][8]

  • Elevated Temperature: Higher reaction temperatures increase the rate of all reactions, including the competing racemization pathway.[5]

Q3: What are "racemization-suppressing" additives and how do they work?

A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are indispensable for minimizing racemization, especially when using carbodiimides.[6][7][9][10] When a carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[11] This intermediate can either react with the amine (desired pathway) or rearrange to an inactive N-acylurea or form a racemization-prone oxazolone (undesired pathways).[11] Additives intercept the O-acylisourea to form a less reactive, but more stable, active ester (e.g., OBt ester). This active ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization.[6][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed, cause-and-effect explanations to guide your optimization process.

Issue 1: Significant racemization detected when using a carbodiimide (DCC, DIC, EDC).

Root Cause Analysis: Carbodiimides alone generate a highly reactive O-acylisourea intermediate that is a potent precursor for racemization.[11] The absence of an additive like HOBt or OxymaPure® means there is no effective mechanism to trap this intermediate and channel the reaction toward a more stereochemically stable active ester.

Solutions:

  • Mandatory Additive Inclusion: Always use carbodiimides in the presence of at least one equivalent of a racemization-suppressing additive. OxymaPure® and HOAt are generally considered superior to HOBt in suppressing racemization and increasing reaction rates.[7][10][12]

  • Switch to an Onium Salt Reagent: For critical applications, it is strongly recommended to switch from carbodiimide-based methods to uronium/aminium salt-based reagents like HATU, HBTU, or COMU.[3][13] These reagents inherently incorporate an HOBt or HOAt moiety (or Oxyma in the case of COMU), leading to lower racemization levels.[3][13] COMU is particularly noteworthy for its high efficiency and safety profile.[7][13]

Issue 2: Racemization persists even with modern coupling reagents (HATU, COMU).

Root Cause Analysis: Even the best coupling reagents can cause racemization if other reaction parameters are not optimized. The most common offender in this scenario is the base used to deprotonate the incoming amine's salt and neutralize the acid.

  • Base Type and Stoichiometry: Tertiary amines like N,N-diisopropylethylamine (DIPEA) are frequently used, but their strong basicity can promote racemization, especially when used in excess.[5][6] The base's role is to facilitate the reaction, but it can also directly abstract the α-proton from the activated amino acid.[1]

  • Reaction Temperature: The activation energy for racemization can be comparable to that of the amide bond formation. Running the reaction at room temperature or higher can accelerate racemization to a significant extent.[5]

  • Solvent Polarity: Polar aprotic solvents like DMF can stabilize the charged, planar enolate intermediate, thereby facilitating racemization.[1][5]

Solutions:

  • Optimize Your Base:

    • Reduce Stoichiometry: Use the minimum amount of base required, typically 1.0-1.1 equivalents for coupling an amino acid salt, and 2.0 equivalents when starting from the free acid with an onium salt reagent.

    • Switch to a Weaker or More Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[5][6] These bases are less likely to abstract the sensitive α-proton.

  • Control the Temperature: Perform the activation and coupling steps at low temperatures. A common starting point is 0 °C, but for particularly sensitive substrates, temperatures as low as -20 °C may be necessary.[5]

  • Solvent Choice: If solubility permits, consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to destabilize the enolate intermediate and reduce the rate of racemization.[5]

Visualizing the Problem: Racemization Mechanisms

The following diagram illustrates the two primary pathways leading to the loss of stereochemical integrity.

racemization cluster_start cluster_activation cluster_pathways cluster_end Start N-Protected (R)-Amino Acid Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent Enolate Planar Enolate Intermediate Activated->Enolate Base (e.g., DIPEA) -H⁺ (α-proton) Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Mixture (R/S)-Product Enolate->Racemic Reprotonation (non-specific) Oxazolone->Racemic Tautomerization & Ring Opening

Caption: Key mechanisms of racemization during amino acid activation.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent and additive is the most critical factor in preventing racemization. The table below summarizes the relative risk associated with common reagents.

Coupling SystemAdditiveRelative Racemization RiskKey Considerations
DIC / DCC NoneVery HighNot recommended for chiral amino acids without an additive.[8]
DIC / DCC HOBtLow-ModerateA classic method, but HOBt has safety concerns (explosive potential).[7]
DIC / DCC OxymaPure®Low Excellent, safe, and effective alternative to HOBt.[7][10][12]
HBTU / TBTU (Internal HOBt)Low-ModerateGood efficiency, but can be outperformed by newer reagents.
HATU (Internal HOAt)Very Low Benchmark for high efficiency and low racemization.[3] Requires 2 eq. of base.
COMU (Internal Oxyma)Very Low Comparable or superior to HATU, safer, and often more soluble.[7][13]

Recommended Experimental Protocol: Low-Racemization Coupling with COMU

This protocol provides a robust starting point for minimizing racemization during the coupling of N-protected 3-Amino-2-phenylpropanoic acid.

Materials:

  • N-protected 3-Amino-2-phenylpropanoic acid (1.0 eq.)

  • Amine coupling partner (as HCl or TFA salt) (1.1 eq.)

  • COMU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the N-protected 3-Amino-2-phenylpropanoic acid (1.0 eq.) and the amine salt (1.1 eq.) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate vial, dissolve COMU (1.1 eq.) in a small amount of anhydrous DMF.

    • Add the COMU solution to the reaction flask.

    • Slowly, add the base (DIPEA or NMM, 2.2 eq.) dropwise to the reaction mixture over 1-2 minutes.

  • Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Chiral Analysis: Critically, analyze the stereochemical purity of the final product using chiral HPLC to confirm the absence of the undesired enantiomer.

Troubleshooting Workflow Diagram

If you encounter racemization, follow this logical decision tree to identify and solve the problem.

troubleshooting start Racemization Detected by Chiral HPLC q1 Using Carbodiimide (DCC/DIC) alone? start->q1 a1_yes Add Additive (Oxyma or HOAt) or Switch to Onium Salt q1->a1_yes Yes a1_no Using Onium Salt (HATU/COMU) or Carbodiimide + Additive q1->a1_no No q2 Reaction Temp > 0°C? a1_no->q2 a2_yes Lower Temp to 0°C or -20°C q2->a2_yes Yes a2_no Temp is ≤ 0°C q2->a2_no No q3 Base is DIPEA? Using >2 eq.? a2_no->q3 a3_yes Reduce Base to Stoichiometric Amount (2.0-2.2 eq.) OR Switch to NMM/Collidine q3->a3_yes Yes a3_no Base & Temp are Optimized q3->a3_no No end_node Consider Solvent Effects. Use less polar solvent (e.g., DCM if possible). Re-evaluate N-protecting group. a3_no->end_node

Sources

Technical Support Center: Stability & Handling of 3-Amino-2-phenylpropanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 3-Amino-2-phenylpropanoic acid hydrochloride Synonyms:


-Phenylalanine hydrochloride, 

-Phenyl-

-alanine HCl CAS: 1076-51-3 (Free acid), 471259-71-9 (HCl salt) Molecular Weight: 201.65 g/mol (HCl salt)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-Amino-2-phenylpropanoic acid HCl . As a researcher, you likely selected this


-amino acid for its resistance to enzymatic degradation (proteolysis) compared to standard 

-amino acids. However, this biological stability contrasts with its specific chemical instability risks in laboratory buffers.

This guide addresses the three most common support tickets we receive:

  • Solubility: "My solution turned cloudy when I adjusted the pH."

  • Chemical Integrity: "Is this compound stable in Tris or Phosphate buffers?"

  • Analysis: "I see split peaks in my HPLC chromatogram."

Module 1: Solubility & Buffer Preparation

The "Isoelectric Crash" Phenomenon

User Issue: “I dissolved the HCl salt in water (clear), but when I added NaOH or diluted it into PBS (pH 7.4), a white precipitate formed.”

Technical Explanation: The HCl salt form is highly soluble because the amino group is protonated (


), making the molecule a cation. As you raise the pH towards neutrality, you approach the Isoelectric Point (pI) , which is approximately pH 5.8 – 6.5  for this compound. At the pI, the net charge is zero (Zwitterion), and water solubility is at its thermodynamic minimum.
Troubleshooting Protocol: The "pH-Shift" Method

Do not attempt to dissolve the solid directly into a pH 7 buffer. Follow this sequence to maintain solubility:

  • Start Acidic: Dissolve the HCl salt in pure water or 10 mM HCl. The solution should be clear.

  • Bypass the pI:

    • For Acidic Assays (pH < 4): Dilute directly into Citrate or Acetate buffer.

    • For Neutral/Basic Assays (pH > 7.5): Rapidly dilute the acidic stock into a high-capacity buffer (e.g., 100 mM Phosphate or Tris) pre-adjusted to a slightly higher pH to compensate for the acid input.

    • Critical: Avoid slowly titrating through pH 5.5–6.5, as this encourages crystal nucleation.

Diagram: Solubility & Species Distribution

The following diagram illustrates the protonation states that dictate solubility.

SpeciesDistribution Figure 1: pH-Dependent Solubility Profile. Avoid holding the solution at the red node (pI). Acid pH < 4 Cationic Form (Soluble) Iso pH 5.5 - 6.5 Zwitterion (pI) (Precipitation Risk) Acid->Iso -H+ (Deprotonation) Base pH > 8 Anionic Form (Soluble) Iso->Base -H+ (Deprotonation)

Module 2: Chemical Stability in Buffers

The Racemization Risk (Critical)

User Issue: "My enantiomeric excess (ee%) dropped after leaving the solution overnight at pH 8.5."

Technical Explanation: Unlike standard phenylalanine, 3-Amino-2-phenylpropanoic acid has its phenyl group on the


-carbon (C2). This makes the proton at C2 benzylic  and adjacent to a carbonyl group. This unique structural feature makes the C2 proton significantly more acidic (pKa ~20-25) than a standard 

-amino acid proton.
  • Mechanism: In basic buffers (pH > 8), the base can abstract this labile proton, forming a planar enolate intermediate. When the proton returns, it can attack from either side, leading to racemization.

Buffer Compatibility Matrix
Buffer SystempH RangeCompatibilityTechnical Notes
Acetate / Formate 3.0 – 5.0Excellent Best for long-term storage. Low risk of racemization.
Phosphate (PBS) 7.0 – 7.5Good Safe for short-term assays (<24h). Watch for microbial growth (P is a nutrient).
HEPES / MOPS 7.0 – 8.0Good Non-nucleophilic. Preferred over Tris for sensitive applications.
Tris (Tromethamine) 7.5 – 8.5Caution Primary amine in Tris can react if impurities (aldehydes) are present, but the main risk is the basic pH promoting racemization.
Carbonate / Borate > 9.0Poor High Risk. Strong base catalysis will accelerate racemization of the C2 chiral center.
Diagram: Stability Testing Workflow

StabilityWorkflow Figure 2: Decision Tree for Buffer Selection based on pH-driven stability risks. Start Start: Dissolve HCl Salt CheckPH Check Target pH Start->CheckPH Acidic pH < 5.0 (Acetate/Citrate) CheckPH->Acidic Neutral pH 7.0 - 7.5 (PBS/HEPES) CheckPH->Neutral Basic pH > 8.0 (Tris/Carbonate) CheckPH->Basic Action1 Safe for Storage (4°C) Acidic->Action1 Action2 Use Fresh (<24h) Monitor Precipitation Neutral->Action2 Action3 CRITICAL: Racemization Risk Quench immediately after assay Basic->Action3

Module 3: Analytical Troubleshooting (HPLC)

Issue: "Ghost Peaks" or Poor Retention

User Observation: “I cannot see the compound on my UV detector, or it elutes in the void volume.”

Root Cause 1: Weak UV Chromophore The phenyl ring is not conjugated to the carbonyl. The UV absorption max is ~257 nm (weak) or <210 nm (stronger but noisy due to buffer interference).

  • Solution: Use 210 nm with a phosphate buffer (transparent). Avoid Acetate/Formate at 210 nm as they absorb UV.

Root Cause 2: Zwitterionic Elution On a standard C18 column at pH 7, the molecule is zwitterionic and highly polar, leading to no retention (elutes with the solvent front).

  • Solution: Use Ion-Pair Chromatography or Acidic Mobile Phase .

Recommended HPLC Method

This method suppresses the ionization of the carboxyl group, forcing the molecule to be more hydrophobic and retain on C18.

  • Column: C18 End-capped (e.g., Agilent Zorbax or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 215 nm (primary), 257 nm (secondary confirmation).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

Why TFA? The TFA acts as an ion-pairing agent for the amine and suppresses the carboxyl deprotonation, significantly improving peak shape and retention.

References

  • PubChem. (n.d.).[1][3][4] 3-Amino-2-phenylpropanoic acid | C9H11NO2.[3][5] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Technical Overview. Retrieved from [Link]

  • University of Calgary. (n.d.). pKa and pI values of Amino Acids. Department of Chemistry. Retrieved from [Link]

Sources

Optimization of deprotection steps for Boc-β-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Deprotection Steps for Boc-β-Phenylalanine

Introduction: The Technical Context

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols are yielding suboptimal results for your Boc-β-phenylalanine substrates. Unlike standard


-amino acids, 

-amino acids like

-phenylalanine possess an extra carbon in the backbone, altering their solubility profiles, folding propensities, and salt crystallization behaviors.

This guide moves beyond generic "stir and stir" instructions. We analyze the mechanistic bottlenecks —specifically the fate of the tert-butyl cation (


)—and provide modular protocols to maximize yield and purity.

Module 1: Reagent Selection & Protocol Optimization

Q: I am debating between TFA/DCM and HCl/Dioxane. Which system is superior for


-phenylalanine? 

A: The choice depends on your downstream application and the solubility of your specific derivative.

FeatureMethod A: TFA / DCM Method B: HCl / 1,4-Dioxane
Primary Utility General synthesis; high solubility for hydrophobic protected precursors.Creating defined hydrochloride salts; precipitation-driven isolation.
Mechanism

-like fragmentation. Generates volatile TFA salts.
Acidolysis.[1][2][3] Generates crystalline HCl salts directly.
Solubility Profile Excellent. DCM dissolves most lipophilic Boc-β-Phe derivatives.Moderate. Some protected

-amino acids may be sparingly soluble in dioxane.
Workup Requires evaporation and ether precipitation. Residual TFA can be problematic for biological assays.Often allows simple filtration of the precipitated product.
Recommendation Use if: Your substrate is highly hydrophobic or you plan further coupling immediately.Use if: You need a stable, storable solid salt or need to avoid fluorinated counterions.
Optimized Protocol A: The Scavenger-Assisted TFA Method

Best for: High-value intermediates where side-reactions must be zero.

  • Dissolution: Dissolve Boc-β-Phe (1.0 equiv) in DCM (

    
    ).
    
  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? The

      
       cation is a hard electrophile. Without a scavenger, it can re-alkylate the electron-rich phenyl ring of phenylalanine (Friedel-Crafts alkylation), creating difficult-to-separate impurities [1].
      
  • Acidolysis: Add equal volume of TFA dropwise at

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 30–60 mins.

  • Monitoring: Check via TLC (stain with Ninhydrin; Boc-SM is silent, Product is purple/blue).

Optimized Protocol B: The HCl Precipitation Method

Best for: Scale-up and storage.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or Ethyl Acetate (EtOAc).

    • Note: If solubility is poor in dioxane, use EtOAc.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at

    
    .
    
  • Precipitation: Stir at RT. The

    
    -phenylalanine HCl salt should precipitate as a white solid within 1–2 hours.
    
  • Isolation: Filter the solid under

    
    , wash with dry 
    
    
    
    , and dry under vacuum.

Module 2: Troubleshooting & Failure Analysis

Q: My LC-MS shows a mass corresponding to [M + 56]. What is happening?

A: This is the classic signature of


 re-attachment  (alkylation).
  • The Cause: The deprotection generates isobutylene and

    
    . If the reaction is too concentrated or lacks scavengers, the 
    
    
    
    attacks the phenyl ring of your
    
    
    -phenylalanine.
  • The Fix:

    • Dilute: Run the reaction at

      
       concentration.
      
    • Scavenge: Add 5% Water or 2–5% Triethylsilane (TES) to the TFA cocktail. Water is an excellent scavenger that converts

      
       to tert-butanol, which is non-reactive [2].
      

Q: The product is an oil that refuses to crystallize. How do I get a solid?

A:


-amino acid salts are notoriously hygroscopic and prone to oiling out, especially as TFA salts.
  • The Fix (Salt Exchange):

    • Evaporate the TFA/DCM mixture completely.

    • Co-evaporate with Toluene (

      
      ) to remove residual TFA azeotropically.
      
    • Dissolve the oil in a minimal amount of Methanol (MeOH).

    • Add cold Diethyl Ether (

      
      ) or MTBE dropwise with vigorous stirring to induce precipitation.
      
    • Advanced: If it remains an oil, convert to the HCl salt by dissolving in MeOH and adding 4M HCl/Dioxane, then evaporating again.

Q: I see "deletion sequences" or incomplete deprotection in my analytical data.

A: This suggests the Boc group is sterically shielded or the reaction quenched too early.

  • The Cause:

    
    -amino acids can form stable secondary structures (helices/sheets) even in short oligomers, shielding the N-terminus.
    
  • The Fix:

    • Sonication: Sonicate the reaction mixture for 5 minutes after adding acid.

    • Time/Temp: Increase reaction time to 2 hours. Do not heat above

      
       as this may promote ester hydrolysis if C-terminal esters are present.
      

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct deprotection strategy based on your specific constraints.

BocDeprotection Start Start: Boc-β-Phenylalanine Check_Sens Contains Acid-Sensitive Groups? (e.g., tBu esters, Trt) Start->Check_Sens Selective Use Selective Conditions: TMSOTf / 2,6-Lutidine or 1M HCl (controlled) Check_Sens->Selective Yes Check_Scav Contains Nucleophiles? (Trp, Met, Cys, Electron-Rich Aromatics) Check_Sens->Check_Scav No TFA_Scav Protocol A: 50% TFA / DCM + 5% TES or H2O (Scavengers) Check_Scav->TFA_Scav Yes (High Risk) HCl_Std Protocol B: 4M HCl in Dioxane (Precipitation Method) Check_Scav->HCl_Std No (Low Risk) Workup_TFA Workup: Co-evap w/ Toluene Precipitate w/ Et2O TFA_Scav->Workup_TFA Workup_HCl Workup: Filter Precipitate Wash w/ Et2O HCl_Std->Workup_HCl Final Pure β-Phe Salt Workup_TFA->Final Workup_HCl->Final

Caption: Decision matrix for Boc deprotection reagents based on substrate complexity and scavenger requirements.

Module 4: Critical Analysis & Quality Control

Reaction Monitoring: Do not rely solely on LC-MS, as the ionization of the free amine vs. the Boc-protected form can vary drastically.

  • TLC (Thin Layer Chromatography): Use a mobile phase of DCM/MeOH/AcOH (90:9:1). The free amine will stay near the baseline; the Boc-SM will have an

    
    .
    
  • Ninhydrin Stain: Essential. The Boc group blocks the amine, so the starting material (SM) will not stain (or stain very faintly upon heating). The product will turn a distinct purple/blue.

Storage of β-Phenylalanine Salts:

  • HCl Salts: generally non-hygroscopic and stable at RT.

  • TFA Salts: Hygroscopic. Store at

    
     under Argon. If the salt turns into a "gum" over time, it has absorbed moisture; re-precipitate from MeOH/Ether before use.
    

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

  • Greene, T. W., and Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. Link

Sources

Long-term storage conditions for 3-Amino-2-phenylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Long-Term Storage, Stability, and Experimental Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for 3-Amino-2-phenylpropanoic acid hydrochloride. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information and practical advice on the long-term storage, handling, and quality control of this compound to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2][3] While some sources suggest room temperature is acceptable for temporary storage, for periods exceeding several months, we recommend storage at 2-8°C (refrigerated) .[4] To prevent degradation from moisture and atmospheric contaminants, the compound should be kept in a tightly sealed container.[2] For ultimate long-term preservation, especially for reference standards, storage at -20°C in a desiccated environment is the gold standard.[5]

Q2: How sensitive is this compound to moisture?

Q3: Is this compound light-sensitive?

Aromatic amino acids, like phenylalanine derivatives, can be sensitive to light, particularly UV radiation.[6] While specific photostability studies on this compound are limited, it is best practice to store it in an opaque or amber-colored vial to protect it from light.[7] Prolonged exposure to laboratory lighting should be avoided.

Q4: What are the signs of degradation in solid this compound?

Visual inspection can offer initial clues. Signs of potential degradation include:

  • Color change: A noticeable change from its typical white or off-white appearance.

  • Clumping or caking: This can indicate moisture absorption.

  • Change in texture: The powder may become sticky or gummy.

However, significant degradation can occur without any visible changes. Therefore, analytical verification is crucial for older batches or when degradation is suspected.

Q5: How should I store solutions of this compound?

Solutions are significantly less stable than the solid compound.[7] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable. However, for longer-term storage, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C .[5][8] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5] The stability of the solution will also depend on the solvent used. Aqueous solutions are generally more prone to microbial growth and hydrolysis.

Troubleshooting Guide

Encountering unexpected results in your experiments? The integrity of your this compound could be a factor. This guide will help you troubleshoot common issues.

Symptom/Issue Potential Cause Related to Reagent Recommended Action
Low yield in peptide synthesis Degraded amino acid may not couple efficiently or may act as a chain terminator.1. Use a fresh vial of the amino acid. 2. Perform a quality control check on the suspect batch (see Requalification Protocol).
Unexpected peaks in HPLC analysis of final product Impurities from the degraded amino acid are incorporated into your product.1. Compare the chromatogram of your product with one made from a fresh batch of the amino acid. 2. Analyze the suspect amino acid directly by HPLC to check for impurities.
Poor solubility of the solid The compound may have absorbed moisture and started to degrade, potentially forming less soluble byproducts.1. Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, consider obtaining a fresh batch. 2. Visually inspect for clumping, which indicates moisture absorption.
Inconsistent results between experiments Using different batches of the amino acid with varying purity.1. Qualify each new batch of the amino acid before use in critical experiments. 2. If possible, use the same batch for the entire set of related experiments.

Experimental Protocols

Protocol 1: Requalification of Aged this compound

This protocol outlines a set of analytical tests to verify the identity and purity of an older batch of this compound.

1. Visual Inspection:

  • Examine the solid for any changes in color, clumping, or texture. Record your observations.

2. Melting Point Determination:

  • Measure the melting point of the sample and compare it to the manufacturer's specifications. A significant depression or a broad melting range can indicate the presence of impurities.

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV):

  • Objective: To quantify the purity of the compound and detect any degradation products.
  • Instrumentation: A standard HPLC system with a UV detector.
  • Column: A C18 reverse-phase column is commonly used for amino acid analysis.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile is typically employed.[9]
  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 215-225 nm.[9]
  • Sample Preparation:
  • Accurately weigh and dissolve a known amount of the compound in the mobile phase or a suitable solvent to create a stock solution.
  • Perform serial dilutions to create a calibration curve with a freshly opened, high-purity standard.
  • Prepare the aged sample at the same concentration as one of the calibration standards.
  • Analysis:
  • Inject the standards and the sample onto the HPLC system.
  • Integrate the peak areas.
  • Determine the purity of the aged sample by comparing its peak area to the calibration curve. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.
  • Acceptance Criteria: For most research applications, a purity of ≥98% is desirable.[10]

4. Identity Verification by ¹H NMR Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.
  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
  • Analysis: Acquire a ¹H NMR spectrum and compare it to a reference spectrum of a known pure sample or to predicted chemical shifts.[11] Pay close attention to the expected peaks and their integrations. The presence of unexpected signals may indicate impurities or degradation products.

Visualizations

Long-Term Storage Decision Workflow

start Start: Assess Storage Needs short_term Short-Term Storage (< 6 months) start->short_term long_term Long-Term Storage (> 6 months) start->long_term storage_rt Store at Room Temperature (15-25°C) in a tightly sealed, opaque container. short_term->storage_rt critical_app Is it for a critical application? long_term->critical_app critical_app_yes Yes critical_app->critical_app_yes critical_app_no No critical_app->critical_app_no non_critical_app Non-Critical Application storage_freezer Store at -20°C in a tightly sealed, opaque container with desiccant. critical_app_yes->storage_freezer storage_fridge Store at 2-8°C in a tightly sealed, opaque container. critical_app_no->storage_fridge start Aged Reagent (> 2 years or suspected degradation) visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection analytical_testing Analytical Testing (HPLC, NMR, MP) visual_inspection->analytical_testing pass_spec Does it meet specifications? (e.g., Purity >= 98%) analytical_testing->pass_spec pass_spec_yes Yes pass_spec->pass_spec_yes pass_spec_no No pass_spec->pass_spec_no use_in_exp Proceed with use in experiments. pass_spec_yes->use_in_exp discard Discard and procure a new batch. pass_spec_no->discard

Caption: Logical flow for the requalification of aged this compound.

References

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Available from: [Link]

  • Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available from: [Link]

  • American Journal of Health-System Pharmacy. (2007). Stability of phenylephrine hydrochloride injection in polypropylene syringes. PubMed. Available from: [Link]

  • Novartis OAK. (2021). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. Available from: [Link]

  • AAPPTec. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]

  • Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC. Available from: [Link]

  • ECA Academy. (2013). Qualification, Requalification - frequent Obscurities. Available from: [Link]

  • Reddit. (2024). Amino acid solution storage – please help : r/labrats. Available from: [Link]

  • ACS Publications. (2011). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Available from: [Link]

  • PubMed. (1981). Quality control for amino acid visualization reagents. Available from: [Link]

  • PMC. (2013). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. Available from: [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. Available from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

  • PubChem. (S)-3-Amino-2-phenylpropanoic acid. Available from: [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

  • PubMed Central. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Available from: [Link]

  • OneLab. AccQ•Tag™ Amino Acid Sample Prep - Protocol. Available from: [Link]

  • NIH. (2023). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Available from: [Link]

  • NIH. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available from: [Link]

  • PMC - PubMed Central. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available from: [Link]

  • NCBI. (2008). [123I]-2-Iodo-2-amino-3-phenylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • PubChem. CID 158720422 | C18H22N2O4. Available from: [Link]

Sources

Technical Support Center: Enhancing Resolution in Preparative HPLC for β-Phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preparative separation of β-phenylalanine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral purification of this important amino acid analogue. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor resolution between β-phenylalanine enantiomers in preparative HPLC?

Poor resolution in the preparative chiral HPLC of β-phenylalanine enantiomers can stem from several factors. The most common issues include an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or overloading of the column.[1][2] A systematic approach to method development is crucial to achieving the desired separation for high-purity fractions.[3]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for β-phenylalanine enantiomer separation?

For amino acids and their analogues like β-phenylalanine, macrocyclic glycopeptide-based CSPs are often a successful starting point.[4][5] Specifically, teicoplanin and ristocetin-based columns have demonstrated excellent enantioseparation for phenylalanine in reversed-phase mode.[6][7] These CSPs offer versatile interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are crucial for resolving polar, zwitterionic molecules like β-phenylalanine.[4] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are also widely used and should be considered during initial screening.[8][9]

Q3: How significantly does the mobile phase composition affect the resolution of β-phenylalanine enantiomers?

The mobile phase composition is a critical parameter that profoundly influences selectivity and resolution.[10] For β-phenylalanine, which is a polar molecule, the choice of organic modifier, its concentration, and the presence of additives are key.

  • Organic Modifier: In reversed-phase mode, common organic modifiers include acetonitrile and methanol. The type and concentration of the organic modifier can alter the retention and selectivity.[4]

  • Additives: For ionizable compounds like β-phenylalanine, controlling the pH with additives like trifluoroacetic acid (TFA) or formic acid is essential.[10][11] These additives can suppress the ionization of the carboxylic acid group and enhance interaction with the stationary phase. The choice and concentration of the additive should be carefully optimized.

Q4: What is the role of column temperature in the chiral separation of β-phenylalanine?

Temperature plays a complex and often counterintuitive role in chiral separations.[12][13] Generally, lower temperatures tend to improve chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[14][15] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency and, surprisingly, even enhance resolution or reverse the elution order of the enantiomers.[13][16] Therefore, it is highly recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development to find the optimal condition for your specific separation.

Q5: How can I prevent peak broadening and tailing in my preparative chromatogram?

Peak broadening and tailing are common issues in preparative HPLC that can significantly impact resolution and fraction purity.

  • Column Overload: Injecting too much sample is a frequent cause of peak distortion.[2][17] It is crucial to determine the loading capacity of your preparative column for the specific separation.

  • Secondary Interactions: For basic compounds, interactions with residual silanol groups on the silica support can cause tailing. Using a base-deactivated column or adding a competitive amine like triethylamine (TEA) to the mobile phase can mitigate this effect.[18]

  • Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[19] Ideally, the sample should be dissolved in the mobile phase itself.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the preparative HPLC of β-phenylalanine enantiomers.

Problem Potential Cause Troubleshooting Steps & Solutions Citations
No or Poor Resolution Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs, starting with macrocyclic glycopeptide and polysaccharide-based columns.[4][6][8]
Suboptimal Mobile PhaseSystematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Optimize the type and concentration of acidic or basic additives.[10]
Incorrect TemperatureEvaluate a range of column temperatures (e.g., 10°C to 40°C) to determine the effect on resolution.[12][13]
Peak Tailing Secondary Silanol InteractionsAdd a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Use an end-capped or base-deactivated column.[18]
Column OverloadReduce the injection volume or sample concentration to stay within the column's linear capacity.[2][17]
Mismatched Injection SolventDissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary, inject the smallest possible volume.[19]
Peak Fronting Sample Overload (Concentration)Dilute the sample in the mobile phase before injection.[2]
Incompatible Injection SolventEnsure the injection solvent is weaker than or the same as the mobile phase.[19]
Shifting Retention Times Inadequate Column EquilibrationEquilibrate the column with at least 10-15 column volumes of the mobile phase before each injection, especially after a gradient run.[20]
Temperature FluctuationsUse a column oven to maintain a stable temperature.[21]
Mobile Phase InconsistencyPrepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[21]
Loss of Resolution During Scale-Up Non-linear Gradient ScalingEnsure the gradient is scaled appropriately for the larger column dimensions.[22]
Overloading on the Preparative ColumnPerform a loading study on the preparative column to determine the maximum sample load that maintains resolution.[23]

Experimental Protocols

Protocol 1: Initial Method Development for β-Phenylalanine Enantiomer Separation

This protocol provides a starting point for developing a separation method.

  • Column Selection:

    • Primary recommendation: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[4]

    • Alternative: Cellulose or Amylose-based CSP (e.g., Chiralpak IA or IC).[9]

  • Mobile Phase Screening (Reversed-Phase):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Initial Gradient: 10-50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min (for analytical scale, e.g., 4.6 x 250 mm column).

  • Temperature Screening:

    • Perform initial runs at 25°C.

    • Subsequently, evaluate the separation at 10°C and 40°C to assess the impact of temperature on resolution.[13]

  • Detection:

    • UV at 210 nm or 254 nm.

Protocol 2: Loading Study for Preparative Scale-Up

Once a suitable analytical method is established, a loading study is essential before scaling up.

  • Prepare a Concentrated Sample: Dissolve a known amount of racemic β-phenylalanine in the mobile phase.

  • Incremental Injections: Start with a small injection volume and incrementally increase it in subsequent runs.

  • Monitor Resolution and Peak Shape: Record the resolution and peak asymmetry for each injection.

  • Determine Maximum Load: The maximum allowable load is the highest amount that can be injected without a significant loss in resolution or deterioration of peak shape.[23]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Resolution Observed CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Is the Mobile Phase optimized? CSP->MobilePhase Yes CheckCSP Screen different CSPs (e.g., macrocyclic glycopeptide, polysaccharide) CSP->CheckCSP No Temperature Has the column temperature been optimized? MobilePhase->Temperature Yes OptimizeMobilePhase Adjust organic modifier, concentration, and additives (e.g., TFA, TEA) MobilePhase->OptimizeMobilePhase No Overload Is the column overloaded? Temperature->Overload Yes OptimizeTemp Test a range of temperatures (e.g., 10-40°C) Temperature->OptimizeTemp No ReduceLoad Decrease injection volume or sample concentration Overload->ReduceLoad Yes Success Resolution Enhanced Overload->Success No CheckCSP->MobilePhase OptimizeMobilePhase->Temperature OptimizeTemp->Overload ReduceLoad->Success

Caption: A workflow diagram for troubleshooting poor resolution in chiral HPLC.

References

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.
  • Bhushan, R. (2009).
  • Lomenová, A., et al. (2019).
  • Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Eun, J. S., et al. (n.d.). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis.
  • ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
  • YAKHAK HOEJI. (2021).
  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Agilent. (2023). Preparative HPLC Troubleshooting Guide. Agilent.
  • Phenomenex. (n.d.).
  • PubMed. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. PubMed.
  • PubMed. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. PubMed.
  • YouTube. (2024).
  • AVESİS. (n.d.).
  • Jetir.Org. (2024). HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • SciSpace. (2012). Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. SciSpace.
  • ResearchGate. (2025). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types.
  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.
  • YouTube. (2020). Prep HPLC and Column Choice Overload. YouTube.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • Taylor & Francis. (2021). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis.
  • Benchchem. (n.d.). Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.
  • MDPI. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI.
  • Benchchem. (2025). Technical Support Center: Enhancing the Resolution of Cyclohexadienyl Alanine Isomers. Benchchem.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.

Sources

Validation & Comparative

A Comparative Guide to the Proteolytic Stability of α-Peptides versus β-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity.[1][2] However, their clinical translation is often hampered by their susceptibility to rapid degradation by proteases in the body.[1][3] This guide provides a detailed comparative analysis of the proteolytic stability of natural α-peptides and their synthetic counterparts, β-peptides, offering insights into why the latter represents a promising strategy for developing more durable peptide-based drugs.

The Structural Basis of Proteolytic Susceptibility: A Tale of Two Backbones

The fundamental difference between α- and β-peptides lies in the structure of their amino acid building blocks.[4] This seemingly subtle distinction has profound implications for their three-dimensional structure and, critically, their interaction with proteases.

  • α-Peptides: Composed of α-amino acids, where the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon). This is the ubiquitous structure found in all naturally occurring proteins and peptides. Proteases have evolved to specifically recognize and cleave the peptide bonds within this α-peptide backbone.

  • β-Peptides: Constructed from β-amino acids, which feature an additional carbon atom between the α-carbon and the carboxyl group.[4] This "homologation" of the amino acid backbone results in a fundamentally different polymer structure that is not a natural substrate for most proteases.[5]

Below is a diagram illustrating the structural distinction between α- and β-amino acids and the resulting peptide backbones.

Caption: Structural difference between α- and β-amino acids and their peptide backbones.

The Consequence of Structure: Enhanced Proteolytic Resistance of β-Peptides

The addition of a single carbon to the backbone of each residue makes β-peptides exceptionally resistant to enzymatic degradation.[6][7] While α-peptides are rapidly broken down by a host of peptidases, β-peptides exhibit remarkable stability.[5] This resistance is not absolute but is significantly higher, a key feature for therapeutic applications.

The rationale behind this stability is twofold:

  • Steric Hindrance: The altered backbone of β-peptides does not fit well into the active sites of proteases, which are exquisitely shaped to accommodate α-peptide substrates.

  • Conformational Rigidity: β-peptides can adopt stable secondary structures, such as helices, that are distinct from the familiar α-helices and β-sheets of α-peptides.[4][8] These well-defined and often rigid conformations can further shield the peptide bonds from enzymatic attack.

Mixed α/β-peptides, which incorporate both types of amino acids, have emerged as a pragmatic compromise, often exhibiting enhanced stability compared to their all-α-counterparts while potentially retaining better recognition by biological targets.[5][6]

Experimental Evidence: A Comparative Overview

Numerous studies have demonstrated the superior stability of β-peptides in various biological media. The table below summarizes key findings from comparative studies.

Peptide TypeExperimental ConditionKey FindingsReference
α-Peptide Incubation with trypsin at 37°CRapidly degraded.[9]
β-Peptide Incubation with a variety of peptidasesNo degradation observed.[7]
α/β-Peptide Incubation with trypsin or chymotrypsinResistant to cleavage after 36 hours of incubation.[10]
α-Lipopeptide Incubation with trypsin at 37°CCould not be detected after incubation.[9]
α/β-Lipopeptide Incubation with trypsin at 37°CStable under conditions that rapidly degraded the α-lipopeptide.[9]
Mixed α,β-Peptides Incubation with pronaseThe α-β peptide bond was cleaved, albeit slowly.[5]

Experimental Protocol: Assessing Proteolytic Stability in vitro

To empirically determine and compare the stability of α- and β-peptides, a standardized in vitro proteolysis assay is essential. The following protocol provides a robust framework for such an analysis.

Objective: To quantify the rate of degradation of a test peptide (α or β) in the presence of a specific protease or a complex biological medium like human plasma.

Materials:

  • Test peptides (lyophilized)

  • Protease of interest (e.g., trypsin, chymotrypsin, proteinase K) or human plasma

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Dissolve peptide in assay buffer to a known concentration (e.g., 1 mg/mL) inc1 Mix peptide and protease/plasma solution at a defined ratio (e.g., 100:1 substrate:enzyme) prep1->inc1 prep2 Prepare protease solution in assay buffer (e.g., 0.1 mg/mL) or thaw plasma prep2->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 min) inc2->inc3 ana1 Quench reaction in the aliquot by adding TFA solution inc3->ana1 ana2 Centrifuge to pellet precipitated proteins ana1->ana2 ana3 Analyze supernatant by RP-HPLC ana2->ana3 ana4 Quantify remaining peptide by integrating the peak area at a specific wavelength (e.g., 214 nm) ana3->ana4 data1 Plot % remaining peptide vs. time ana4->data1 data2 Calculate peptide half-life (t½) data1->data2

Caption: Workflow for an in vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh and dissolve the test peptides in the assay buffer to create stock solutions of a known concentration (e.g., 1 mg/mL).

    • Prepare the protease solution in the same buffer. The concentration will depend on the enzyme's activity and should be determined empirically. For plasma stability assays, use pooled human plasma.[11]

    • Causality Check: Using the same buffer for both peptide and enzyme ensures that pH and ionic strength are consistent, preventing artifacts that could alter protein conformation and activity.

  • Reaction Initiation and Incubation:

    • Pre-warm the peptide and protease/plasma solutions to 37°C.

    • Initiate the reaction by mixing the solutions. A typical starting point is a 100:1 substrate-to-enzyme ratio by weight.

    • Incubate the reaction mixture in a temperature-controlled environment (37°C).

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching agent like TFA. This denatures the protease, instantly stopping the degradation.

    • Self-Validation: The t=0 sample, where the quenching agent is added immediately after mixing, serves as the 100% control and validates the initial peptide concentration.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins (especially important for plasma samples).

    • Carefully transfer the supernatant, which contains the remaining peptide and any degradation products, to an HPLC vial.

  • Quantification by RP-HPLC:

    • Inject the supernatant onto a reverse-phase HPLC system.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a wavelength of 214 nm, where the peptide bond absorbs light.

    • The amount of intact peptide remaining at each time point is determined by the area of its corresponding peak in the chromatogram.[12]

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time.

    • From this plot, determine the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.

Conclusion: The Stability Advantage in Drug Development

The inherent resistance of β-peptides to proteolytic degradation is a significant advantage in the development of peptide-based therapeutics.[10] This enhanced stability can translate to longer in vivo half-lives, reduced dosing frequency, and improved bioavailability, addressing some of the major limitations of conventional α-peptide drugs.[6] While challenges in synthesis and potential immunogenicity remain areas of active investigation, the comparative stability profile strongly supports the continued exploration of β-peptides and α/β-peptides as a promising class of next-generation therapeutics.

References

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chembiochem, 2(5), 591-632. [Link]

  • Horne, W. S., & Gellman, S. H. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Current opinion in chemical biology, 22, 13-20. [Link]

  • Guichard, G., & Huc, I. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Chemical Biology, 6(10), 1023-1034. [Link]

  • Seebach, D., & Gardiner, J. (2008). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. Helvetica Chimica Acta, 91(11), 2007-2015. [Link]

  • Bio-Synthesis Inc. (n.d.). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. [Link]

  • Cheung, J., & Juffer, A. H. (2009). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of Peptide Science, 15(9), 553-560. [Link]

  • Eldridge, B., Cooley, R. N., Odegrip, R., McGregor, D. P., FitzGerald, K. J., & Ullman, C. G. (2012). An in vitro selection strategy for conferring protease resistance to ligand binding peptides. Protein Engineering, Design and Selection, 25(10), 611-618. [Link]

  • Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 27(19), 6598. [Link]

  • Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Designing and Research. [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? [Link]

  • Seebach, D., et al. (2004). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 87(3), 1967-1979. [Link]

  • Wang, C. K., et al. (2018). Recent Advances in the Development of Therapeutic Peptides. Molecules, 23(10), 2665. [Link]

Sources

Evaluating the Impact of β-Phenylalanine on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Affinity Paradox

In the development of peptide therapeutics, particularly GPCR ligands, the incorporation of


-amino acids—specifically 

-phenylalanine (

-Phe)—represents a critical strategic pivot. Unlike their natural

-counterparts,

-amino acids introduce an additional methylene group (

) into the backbone.

The central trade-off: This modification almost universally confers proteolytic resistance (extending half-life from minutes to hours or days). However, its impact on binding affinity (


) is non-linear. It can either lock a bioactive conformation (enhancing potency) or introduce steric clashes that abolish binding.

This guide provides the experimental framework to evaluate


-Phe substitutions, contrasting them with standard 

-Phe and D-Phe alternatives, supported by comparative data and validated protocols.

Mechanistic Rationale: Why -Phenylalanine?

Structural Isoforms

-Phenylalanine exists primarily in two isoforms depending on the side-chain position relative to the amine:
  • 
    -Phe:  Side chain on the 
    
    
    
    -carbon (adjacent to Nitrogen). Mimics the spatial orientation of
    
    
    -amino acids more closely but extends the backbone.
  • 
    -Phe:  Side chain on the 
    
    
    
    -carbon (adjacent to Carbonyl). Often induces distinct turn structures.
The "Lock and Key" vs. "Proteolytic Shield"

The insertion of


-Phe alters the peptide's secondary structure, often promoting the formation of a 14-helix  or stable turn, which can rigidify the pharmacophore.
  • Pro: If the receptor pocket requires a specific turn (e.g., Somatostatin receptors),

    
    -Phe can reduce the entropic cost of binding.
    
  • Con: The extra backbone length (

    
     Å per residue) can misalign critical hydrogen bonds in the binding pocket.
    
Visualizing the Decision Logic

The following diagram outlines the decision process for incorporating


-Phe based on initial lead characterization.

BetaPhe_Decision_Matrix Start Lead Peptide Candidate (High Affinity, Low Stability) Analyze Structural Analysis (NMR/X-ray Co-crystal) Start->Analyze Decision1 Is Phe involved in critical H-bonds? Analyze->Decision1 RouteA Use Beta-3-Phe (Retains side chain orientation) Decision1->RouteA No (Hydrophobic only) RouteB Use Alpha-Methyl-Phe (Steric block without backbone extension) Decision1->RouteB Yes (Backbone H-bonds) Test Synthesize & Test Binding Affinity (Ki) RouteA->Test RouteB->Test Result1 Affinity Maintained/Improved Test->Result1 Ki < 10 nM Result2 Affinity Lost (>10x Ki) Test->Result2 Ki > 100 nM Optimize Try Beta-2-Phe or Cyclic Beta-Amino Acids Result2->Optimize

Caption: Decision matrix for selecting


-Phe modifications based on structural constraints and binding data.

Comparative Performance Data

The following data summarizes the impact of


-Phe substitution in Neurotensin (NT)  analogs, a classic GPCR ligand case study. Note the dramatic shift in half-life (

) versus the moderate shift in affinity (

).
Table 1: Impact on Potency vs. Stability (Neurotensin Analogs)
Compound VariantModification (Pos 8-13)Receptor Affinity (

, nM)
Plasma Stability (

)
Performance Verdict
Native NT(8-13) Arg-Arg-Pro-

Phe
-Ile-Leu
0.2 nM ~4 min High Potency / Unstable

-Phe Analog
Arg-Arg-Pro-

Phe
-Ile-Leu
8.0 nM~32 hours 40x Affinity Loss / 480x Stability Gain
D-Phe Analog Arg-Arg-Pro-D-Phe -Ile-Leu25.0 nM~2 hoursSignificant Affinity Loss / Moderate Stability
Stabilized Lead

-Arg...

Phe
...
6.0 nM> 7 days Optimal Therapeutic Profile

Data Interpretation:

  • 
    -Phe:  The gold standard for fit, but metabolically vulnerable.
    
  • 
    -Phe:  In this specific pocket, the backbone extension causes a 40-fold drop in affinity (0.2 to 8.0 nM). However, the molecule becomes effectively immune to degradation. For drug development, a 
    
    
    
    of 8 nM is often acceptable if it grants a multi-day half-life.
  • D-Phe: Often used to induce turns, but here it disrupts the binding pocket more severely than the

    
    -analog without offering comparable stability.
    

Experimental Protocols

To generate the data above, you must employ a rigorous synthesis and testing pipeline.

Protocol A: Site-Specific Incorporation via Fmoc-SPPS

Objective: Synthesize peptide analogs with


-Phe using Solid Phase Peptide Synthesis (SPPS).

Critical Constraint:


-amino acids have lower coupling rates due to the extra methylene group hindering nucleophilic attack. Standard protocols will fail.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to higher reactivity.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: DCM for 20 mins, followed by DMF wash.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Validation: UV monitoring of fulvene-piperidine adduct.
    
  • 
    -Amino Acid Coupling (The Critical Step): 
    
    • Dissolve Fmoc-

      
      -Phe-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
      
    • Time: React for 2 hours (vs. standard 45 min for

      
      -AA).
      
    • Double Coupling: If the sequence is hydrophobic, drain and repeat the coupling step with fresh reagents.

  • In-Process Control (Self-Validating Step):

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads are colorless

      
       Complete coupling. If blue 
      
      
      
      Incomplete.
    • Corrective Action: If blue, perform a third coupling or cap with Acetic Anhydride to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine


 values to quantify the affinity shift.

Reagents:

  • Receptor Source: CHO-K1 cells overexpressing the target GPCR (membrane preparation).

  • Radioligand:

    
    I-labeled native ligand (e.g., 
    
    
    
    I-Neurotensin).
  • Competitor: Serial dilutions of your

    
    -Phe analog (
    
    
    
    M to
    
    
    M).

Step-by-Step Workflow:

  • Preparation: Thaw membrane prep on ice. Resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Note: BSA is critical to prevent the hydrophobic

      
      -peptide from sticking to the plastic walls.
      
  • Incubation:

    • Mix: 50

      
      L Membranes + 50 
      
      
      
      L
      
      
      I-Ligand (~0.1 nM) + 50
      
      
      L
      
      
      -Phe Analog.
    • Incubate at 25°C for 90 minutes .

    • Expert Insight:

      
      -peptides may have slower association kinetics (
      
      
      
      ). Ensure equilibrium is reached; do not rush this step.
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity (CPM) in a gamma counter.

  • Data Analysis:

    • Plot CPM vs. Log[Concentration].

    • Fit to a one-site competition model (Hill Slope).

    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Visualizing the Synthesis Workflow

The following diagram details the modified SPPS cycle required for successful


-Phe incorporation.

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (Fmoc-Beta-Phe + HATU) Wash1->Activate Couple Coupling Reaction (2 Hours) Activate->Couple Check Kaiser Test (Validation) Couple->Check Success Next Cycle Check->Success Colorless Fail Recouple Check->Fail Blue Fail->Couple Repeat

Caption: Modified SPPS cycle for


-amino acids, highlighting the critical validation step (Kaiser Test) to ensure coupling efficiency.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry.

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews.

  • Lee, M. R., et al. (2018). "Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure." ChemBioChem.

  • Cabrele, C., et al. (2014). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Side-by-side synthesis yield comparison of α- and β-peptides

Side-by-side Synthesis Yield Comparison: - and -Peptides

Executive Summary: The Stability-Synthesis Trade-off

In peptide therapeutics, the transition from


biological stabilitysynthetic efficiency


This guide objectively compares the synthesis yields and kinetic profiles of these two classes, providing an optimized protocol to bridge the efficiency gap.

The Verdict:

  • 
    -Peptides:  High synthetic yield (>90% typical), fast kinetics, but low biological half-life.
    
  • 
    -Peptides:  Lower initial synthetic yield (40-60% unoptimized) due to slow coupling kinetics and aggregation; however, with microwave-assisted synthesis  and HATU activation , yields can be restored to >85%.
    

Mechanistic Divergence: Why -Synthesis Fails

To optimize yield, one must understand the molecular root of the failure. The primary causes for lower yields in


kinetic retardationstructural aggregation
Kinetic Barrier (The Extra Carbon)

In



  • 
    -Kinetics:  Active ester formation <10 min; Coupling complete in 20-40 min.
    
  • 
    -Kinetics:  Active ester formation 20-60 min; Coupling requires 2-18 hours (standard conditions).
    
Aggregation (The Folding Problem)
deletion sequences
Visualization: Kinetic & Steric Barriers

The following diagram illustrates the comparative reaction coordinate and aggregation risks.

Gcluster_alphaα-Peptide Pathwaycluster_betaβ-Peptide PathwayStartAmino AcidActivationAlpha_TSLow Energy TS(Fast)Start->Alpha_TS DIC/OxymaBeta_TSHigh Entropy TS(Slow)Start->Beta_TS HATU/HOAt(Req. for Speed)Alpha_ProdLinear Peptide(High Solvation)Alpha_TS->Alpha_Prod >99% Conv.Beta_FoldEarly Helix Formation(Aggregation)Beta_TS->Beta_Fold Slow KineticsBeta_ProdDeletion Sequences(Low Yield)Beta_Fold->Beta_Prod Steric ShieldingMicrowaveMicrowave Energy(Disrupts Aggregation)Microwave->Beta_Fold RestoresDiffusion

Caption: Comparative reaction pathways showing the kinetic delay and aggregation trap inherent to

Comparative Performance Metrics

The following data aggregates typical results from solid-phase peptide synthesis (SPPS) of a standard 10-mer hydrophobic sequence using Fmoc chemistry.

Metric

-Peptide Standard

-Peptide (Unoptimized)

-Peptide (Optimized*)
Coupling Reagent DIC/Oxyma or HBTUHBTU/DIEAHATU/HOAt or PyBOP
Activation Time 2–5 min10–20 min2–5 min (w/ MW)
Coupling Time 30–60 min4–18 hours2 x 15 min (Microwave)
Crude Purity > 85%30–50%> 80%
Major Impurity Racemization (low)Deletion Sequences Aspartimide (if Asp present)
Aggregation Onset > 15 residues> 6 residuesMinimal (Thermal disruption)
Solvent Consumption LowHigh (Repeated couplings)Medium

*Optimized conditions refer to Microwave-Assisted SPPS (MW-SPPS) at 60°C-75°C.

Strategic Protocol: The Self-Validating Workflow

To achieve high yields with


Resin Selection
  • 
    -Peptide:  Wang or Rink Amide (Loading 0.5–0.8 mmol/g).
    
  • 
    -Peptide: Low-loading Tentagel or ChemMatrix  (0.2–0.4 mmol/g).
    
    • Reasoning: PEG-based resins (ChemMatrix) swell better, reducing aggregation. Lower loading prevents steric crowding of the bulky

      
      -helices.
      
Coupling Chemistry[1][2]
  • Standard: Fmoc-protected ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -amino acids.[1][2]
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory for

    
    -couplings. It is more reactive than HBTU/DIC.
    
  • Base: DIEA (Diisopropylethylamine).

Microwave-Assisted Cycle (The "Gold Standard")

This protocol assumes a CEM Liberty Blue or Biotage Initiator system.

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt .

    • Why HOBt?

      
      -peptides containing Aspartate are prone to aspartimide formation. HOBt suppresses this side reaction.[3]
      
    • Condition: 75°C for 3 min (Microwave).

  • Wash: DMF (4 x 30 sec).

  • Coupling (Double Couple is Mandatory):

    • First Pass: 4 eq. AA, 4 eq. HATU, 8 eq. DIEA. Ramp to 75°C over 2 min, hold 5 min.

    • Second Pass: Fresh reagents. Ramp to 75°C over 2 min, hold 10 min.

    • Checkpoint: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) after coupling. If blue, triple couple.

  • Capping: Acetic Anhydride/Pyridine.

    • Crucial: Caps truncated sequences to simplify HPLC purification.

Workflow Logic Diagram

ProtocolStartStart SynthesisResinChoiceSelect Resin:ChemMatrix (0.2 mmol/g)Start->ResinChoiceDeprotectFmoc Deprotection(20% Pip + 0.1M HOBt)MW: 75°C, 3 minResinChoice->DeprotectWash1DMF Wash x4Deprotect->Wash1Couple1Coupling 1:HATU/DIEA (4 eq)MW: 75°C, 5 minWash1->Couple1Couple2Coupling 2:Fresh ReagentsMW: 75°C, 10 minCouple1->Couple2TestChloranil TestCouple2->TestTest->Couple2Fail (Blue) - RecoupleCapCapping(Ac2O/Pyridine)Test->CapPass (Colorless)Cap->DeprotectNext Cycle

Caption: Optimized decision-tree workflow for

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Incomplete Coupling Blue Chloranil test; Deletion in MS.Steric hindrance; Aggregation.Switch to Microwave (75°C). Use COMU or HATU . Increase time.
Aspartimide Mass -18 Da peak.Base-catalyzed ring closure (Asp-Gly/Asp-Ser).Add 0.1M HOBt to deprotection mix. Use Dmb-dipeptides .
Racemization Split peaks in HPLC; D-isomer.Over-activation (esp. Cys/His) at high temp.Couple Cys/His at 50°C max (no MW) or use Collidine instead of DIEA.
Insolubility Resin does not swell; Gel formation.

-sheet/helix stacking.
Use Pseudoprolines or backbone protection (Hmb). Switch to NMP solvent.

References

  • Goldschmidt Gőz, V., et al. (2019).[4] "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 31363-31370. Link

  • Seebach, D., et al. (2004).[5] "The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity, 1(8), 1111-1239.[5] Link

  • Murray, J. K., & Gellman, S. H. (2005).[6] "Application of Microwave Irradiation to the Synthesis of 14-Helical β-Peptides." Organic Letters, 7(8), 1517–1520. Link

  • Arvidson, P. I., et al. (2001). "On the coupling of β-amino acids in solid-phase peptide synthesis." Tetrahedron Letters, 42, 1119-1122.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

A Comparative Guide to Helices of α-Amino Acids and β-Amino Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptidomimetics and drug design, the quest for novel scaffolds with enhanced stability and predictable conformations is paramount. While nature has perfected the α-amino acid-based helix, a cornerstone of protein architecture, the synthetic realm offers a compelling alternative: helices formed from β-amino acids. These "foldamers," or oligomers with a propensity to adopt stable secondary structures, present a unique set of properties that make them highly attractive for therapeutic applications. This guide provides a comprehensive structural comparison of α-helices and the diverse helical structures of β-peptides, supported by experimental data and protocols for their characterization.

Part 1: The Fundamental Architectural Divergence: α- vs. β-Peptide Helices

The primary distinction between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are separated by an additional carbon atom. This seemingly minor alteration in the backbone has profound consequences for the resulting helical structures.

Hydrogen Bonding: The Blueprint of the Helix

The stability of any helix is dictated by its network of intramolecular hydrogen bonds. In the canonical right-handed α-helix , a hydrogen bond forms between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4' (C=O(i)···H-N(i+4)).[1][2] This consistent pattern results in a highly stable and predictable structure.

β-peptides, with their expanded backbone, can adopt a wider variety of helical conformations, each defined by a unique hydrogen-bonding pattern.[3] The nomenclature for these helices is based on the number of atoms in the ring formed by the hydrogen bond.[3] The most well-characterized β-peptide helices include:

  • 14-Helix: This helix is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, forming a 14-membered ring.[4] β3-peptides, which are substituted at the β-carbon, have a strong propensity to form 14-helices.[5] Interestingly, while α-helices from L-amino acids are right-handed, 14-helices from L-β3-amino acids are typically left-handed.[6]

  • 12-Helix: Defined by C=O(i)···H-N(i+3) hydrogen bonds, creating a 12-membered ring.[3] This helix is particularly noteworthy as its hydrogen bond orientation and macrodipole are analogous to the α-helix and 3_10-helix of α-peptides, making it a valuable scaffold for mimicking α-helical protein interfaces.[3]

  • 10/12-Helix: A mixed-structure helix that incorporates both 10- and 12-membered hydrogen-bonded rings.

This diversity in hydrogen bonding allows for the fine-tuning of helical geometry and the spatial presentation of side chains, a critical aspect in designing molecules that can effectively interact with biological targets.

A Tale of Two Geometries: Comparative Structural Parameters

The differences in backbone composition and hydrogen bonding manifest in distinct helical parameters. The following table summarizes the key structural differences between the α-helix and the two most common β-peptide helices.

Featureα-Helix14-Helix (β-Peptide)12-Helix (β-Peptide)
Residues per Turn 3.6[1][7]~3.0~2.5
Rise per Residue (Å) 1.5[8]~1.9~2.2
Pitch (Å) 5.4[1][8]~5.7~5.5
Hydrogen Bonding C=O(i)···H-N(i+4)[1]C=O(i)···H-N(i+2)[4]C=O(i)···H-N(i+3)[3]
Handedness (from L-amino acids) Right-handed[1]Typically Left-handed[6]Can be right- or left-handed

The more extended backbone of β-peptides generally results in a larger rise per residue and a wider helix compared to the more compact α-helix.

Part 2: Functional Implications for Drug Discovery

The structural disparities between α- and β-peptide helices directly translate to significant differences in their biological properties, making β-peptides particularly compelling for therapeutic development.

The Shield of Stability: Resistance to Proteolysis

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body.[9] α-peptides are readily recognized and cleaved by these enzymes. In stark contrast, β-peptides exhibit remarkable resistance to proteolytic degradation.[9][10] This enhanced stability is attributed to their non-natural backbone, which is a poor substrate for proteases. This intrinsic stability can lead to a longer in vivo half-life, a highly desirable trait for any drug candidate.

The Art of Mimicry: Foldamers as Therapeutic Agents

β-peptides and mixed α/β-peptides have emerged as a powerful class of "foldamers" capable of mimicking the secondary structures of natural proteins.[11] This allows them to be designed to interfere with protein-protein interactions (PPIs) that are implicated in various diseases.[11] For example, a β-peptide 12-helix can be engineered to present side chains in a spatial arrangement that mimics an α-helix involved in a critical PPI, thereby acting as a competitive inhibitor. The ability to create stable, protease-resistant helical structures opens up new avenues for targeting challenging disease pathways.

Part 3: Experimental Characterization of Helical Structures

Accurate characterization of the helical structures of α- and β-peptides is crucial for understanding their structure-activity relationships. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two indispensable techniques for this purpose.

A Quick Look at the Fold: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[12][13] Different helical structures exhibit distinct CD spectra.

  • α-Helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-Peptide Helices also have characteristic CD spectra, although they can vary depending on the specific helix type. For instance, the 14-helix often displays a strong negative band around 215 nm.

  • Sample Preparation:

    • Ensure the peptide sample is of high purity (>95%).[14]

    • Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high absorbance below 200 nm.[13][15]

    • The final peptide concentration should be between 0.05 and 0.5 mg/mL.[12][13]

    • Use a quartz cuvette with a path length of 0.1-1 mm.[10]

  • Instrument Setup:

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.[12]

    • Set the scanning wavelength range, typically from 185 nm to 260 nm.[12]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.[14]

    • Record the spectrum of the peptide sample. For improved accuracy, acquire multiple scans and average them.

    • Subtract the buffer baseline from the sample spectrum.[14]

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral features (positions and intensities of peaks) to qualitatively determine the presence of helical structures.

    • Use deconvolution algorithms to estimate the percentage of different secondary structure elements.[10][15]

A Detailed Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure of peptides in solution.[16][17]

Key NMR parameters for characterizing helices include:

  • Nuclear Overhauser Effects (NOEs): These through-space correlations between protons provide distance restraints. For an α-helix, characteristic short-range NOEs are observed between backbone amide protons (dNN(i, i+1)) and between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)). For β-peptide helices, different patterns of NOEs will be observed depending on the helix type.

  • Scalar Couplings (J-couplings): The 3JHNα coupling constant is related to the backbone dihedral angle φ. For α-helices, these values are typically small (< 6 Hz).[16]

  • Chemical Shifts: The chemical shifts of α-protons can be indicative of secondary structure. Upfield shifts are often associated with helical conformations.

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

    • The peptide concentration should be in the millimolar range.

    • Adjust the pH to a value where the amide protons are sufficiently slow to exchange with the solvent.

  • NMR Data Acquisition:

    • Acquire a set of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.[18]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations and derive distance restraints.[18]

      • HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (13C, 15N) for resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the NMR signals to specific protons in the peptide sequence.[18]

    • NOE Analysis: Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Structure Calculation: Use the experimental restraints (NOEs, J-couplings) as input for molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures using tools like Ramachandran plots.[19]

Part 4: Visualizing Helical Architectures

Diagrams are essential tools for visualizing and comparing the structural features of α- and β-peptide helices.

Hydrogen Bonding Schematics

The following diagrams illustrate the fundamental difference in the hydrogen-bonding network between an α-helix and a β-peptide 12-helix.

G cluster_alpha α-Helix (i to i+4) cluster_beta β-Peptide 12-Helix (i to i+3) a1 N-H(i) a2 Cα(i) a1->a2 a3 C=O(i) a2->a3 a4 N-H(i+1) a3->a4 a6 N-H(i+4) a3->a6 H-Bond a5 ... a4->a5 a5->a6 a7 Cα(i+4) a6->a7 a8 C=O(i+4) a7->a8 b1 N-H(i) b2 Cα(i) b1->b2 b3 Cβ(i) b2->b3 b4 C=O(i) b3->b4 b5 N-H(i+1) b4->b5 b7 N-H(i+3) b4->b7 H-Bond b6 ... b5->b6 b6->b7 b8 Cα(i+3) b7->b8 b9 Cβ(i+3) b8->b9 b10 C=O(i+3) b9->b10

Caption: Hydrogen bonding patterns in α- and β-peptide helices.

Helical Wheel Projections

Helical wheels are 2D representations that are invaluable for visualizing the distribution of amino acid side chains along the helical axis.[9][20] This is particularly useful for identifying amphipathic helices, which have distinct hydrophobic and hydrophilic faces.

helical_wheel cluster_alpha_wheel α-Helix Wheel (3.6 res/turn) cluster_beta_wheel 12-Helix Wheel (~2.5 res/turn) r1 R1 r2 R2 r3 R3 r4 R4 r5 R5 b1 R1 b2 R2 b3 R3 b4 R4 b5 R5 Ramachandran plot phi_label φ (phi) psi_label ψ (psi) alpha α-Helix beta_sheet β-Sheet beta_helix β-Peptide Helices (Various Regions)

Caption: Representative Ramachandran plot regions.

Conclusion

The structural diversity and enhanced stability of β-peptide helices offer a compelling advantage over their α-amino acid counterparts in the realm of drug discovery. Their resistance to proteolysis and their ability to mimic natural protein secondary structures make them ideal candidates for the development of novel therapeutics, particularly for targeting challenging protein-protein interactions. A thorough understanding of their unique structural properties, facilitated by powerful analytical techniques like CD and NMR spectroscopy, is essential for unlocking their full therapeutic potential. As our ability to design and synthesize these complex foldamers continues to advance, we can expect to see a new generation of β-peptide-based drugs entering the clinical pipeline.

References

  • van den Akker, J., et al. (2006). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science, 15(7), 1748-1757. Available at: [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(4), 285-289. Available at: [Link]

  • Marto, J. (n.d.). Ramachandran Animation. Bioinformatics.org. Available at: [Link]

  • Jaskolski, M. (n.d.). Torsion Angles in Proteins & the Ramachandran Plot. Proteopedia. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs. Available at: [Link]

  • Wikipedia. (2023). Ramachandran plot. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Helical wheel. Wikipedia. Available at: [Link]

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. SWISS-MODEL. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • YouTube. (2021). How to interpret Ramachandran Plots. YouTube. Available at: [Link]

  • Horne, W. S., et al. (2008). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 130(20), 6352-6353. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Available at: [Link]

  • Wix.com. (2018). Helical Wheel Projections for Proteins. Wix.com. Available at: [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. Available at: [Link]

  • Duke University. (n.d.). Secondary Structure (2˚) -- Alpha Helices. Duke University. Available at: [Link]

  • LePlae, P. R., et al. (2002). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Journal of the American Chemical Society, 124(21), 6062-6063. Available at: [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive natural products II: Chemistry and biology. Available at: [Link]

  • ResearchGate. (2025). (PDF) NMR of peptides. ResearchGate. Available at: [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

  • Harvey Mudd College. (2018). CHEM 245 - α helix. Harvey Mudd College. Available at: [Link]

  • ResearchGate. (n.d.). c 4-peptides forming 14 helices (H-bond i ? 3 ? i are shown with curved arrows). ResearchGate. Available at: [Link]

  • s. protein secondary structure. (n.d.). s. protein secondary structure. Available at: [Link]

  • ResearchGate. (n.d.). The α-peptide α-helix and β-peptide 14-helix and the corresponding... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sequences of two-helix α-and α/β-peptides used in this study, all of... ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Protein folding. Wikipedia. Available at: [Link]

  • ACS Omega. (2019). Comparison of α-Helix and β-Sheet Structure Adaptation to a Quantum Dot Geometry: Toward the Identification of an Optimal Motif for a Protein Nanoparticle Cover. ACS Omega. Available at: [Link]

  • Quora. (2021). How can we find the propensity of alpha and beta helix? Quora. Available at: [Link]

Sources

Assessing the immunogenicity of peptides incorporating 3-Amino-2-phenylpropanoic acid

Assessing the Immunogenicity of Peptides Incorporating 3-Amino-2-phenylpropanoic Acid ( -Phenylalanine)

Executive Summary & Technical Context[1][2][3][4][5]

3-Amino-2-phenylpropanoic acid (systematically known as






For drug development professionals, incorporating

peptidomimetic engineering
  • Proteolytic Resistance: The altered backbone spacing and stereochemistry prevent recognition by ubiquitous peptidases (e.g., chymotrypsin, pepsin).

  • Immunological Modulation: By altering the backbone topology,

    
    -Phe can disrupt the "reading frame" of Major Histocompatibility Complex (MHC) binding grooves and T-cell Receptors (TCRs), potentially reducing immunogenicity (de-immunization) or creating "stealth" epitopes.
    

However, this modification introduces a risk: the creation of Neo-Antigens . If the modified peptide binds MHC molecules with high affinity but presents a novel surface to T-cells, it can trigger potent Anti-Drug Antibody (ADA) responses. This guide outlines the comparative performance of

Comparative Analysis: -Phe vs. Alternatives

The following table contrasts 3-Amino-2-phenylpropanoic acid with its natural counterpart (L-Phe) and the common D-amino acid substitution (D-Phe).

Table 1: Comparative Performance Metrics in Peptide Engineering

FeatureL-Phenylalanine (Native)D-Phenylalanine (Stereoisomer)3-Amino-2-phenylpropanoic acid (

-Phe)
Proteolytic Stability Low (Rapid degradation by chymotrypsin/carboxypeptidases)High (Resistant to stereoselective proteases)Very High (Backbone extension prevents catalytic triad alignment)
MHC Binding Affinity High (Fits standard anchor pockets)Low/Variable (Side chain often clashes with MHC pockets)Variable (Backbone extension (+1 C) alters register; can destabilize anchors)
T-Cell Recognition High (Native epitope recognition)Low (Altered side-chain vector disrupts TCR contact)Moderate/Stealth (Can act as TCR antagonist or evade recognition due to spacing)
Secondary Structure

-Helix /

-Sheet compatible
Destabilizes

-helices (Helix breaker)
Promotes specific helices (e.g., 14-helix) or sheet mimics
Immunogenicity Risk High (If sequence is non-self)Moderate (Risk of haptenization)Low to Moderate (Often "invisible" to TCRs unless acting as a hapten)
Scientific Insight: The "Register Shift" Mechanism

The critical differentiator for


  • Effect: A single

    
    -amino acid substitution can shift the downstream residues out of alignment with their corresponding MHC pockets.
    
  • Result: This often drastically reduces MHC binding affinity (the primary gatekeeper of immunogenicity), making

    
    -Phe peptides generally less immunogenic than native peptides, provided they do not form a new, high-affinity "anchor" contact.
    

Strategic Assessment Workflow

To validate the safety of a

  • Stability: It survives in serum (justifying the modification).

  • Hypo-immunogenicity: It does not bind MHC II strongly or does not activate T-cells if it does bind.

Diagram 1: Immunogenicity Risk Assessment Pipeline

Immunogenicity_WorkflowStartCandidate Peptide(with u03b22-Phe)InSilicoStep 1: In Silico Screening(Homology Check)Start->InSilicoStabilityStep 2: Proteolytic Stability(Serum/Enzyme Assay)InSilico->StabilityPassMHC_BindingStep 3: MHC II Binding Assay(HLA-DR Competition)Stability->MHC_BindingHigh Stability ConfirmedTCell_AssayStep 4: Ex Vivo T-Cell Assay(ELISpot / Proliferation)MHC_Binding->TCell_AssayBinding DetectedDecision_SafeLow Risk:Proceed to DevelopmentMHC_Binding->Decision_SafeNo Binding (IC50 > 100uM)TCell_Assay->Decision_SafeNo T-Cell ActivationDecision_RiskHigh Risk:Re-engineer SequenceTCell_Assay->Decision_RiskT-Cell Activation (SI > 2.0)

Caption: A logical decision tree for assessing peptidomimetic immunogenicity. Note that lack of MHC binding is the earliest "safe" exit point.

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by 3-Amino-2-phenylpropanoic acid compared to the native L-Phe peptide.

Reagents:

  • Human Serum (pooled, heat-inactivated for control, active for test).

  • Purified enzymes (Chymotrypsin, Trypsin) if mechanism-specific data is needed.

  • LC-MS grade Acetonitrile and Formic Acid.

Methodology:

  • Preparation: Dissolve native and

    
    -Phe modified peptides in PBS (1 mg/mL).
    
  • Incubation: Mix peptide stock 1:10 with human serum at 37°C.

  • Sampling: Aliquot samples at T=0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Immediately precipitate serum proteins with ice-cold acetonitrile (1:3 ratio) containing an internal standard. Centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze supernatant via HPLC-MS/MS. Monitor the parent ion (

    
    ).
    
  • Calculation: Plot

    
     vs. Time to determine 
    
    
    .

Success Criteria: The


Protocol B: MHC Class II Competition Binding Assay

Objective: Determine if the

Reagents:

  • Recombinant HLA-DR molecules (e.g., DRB101:01, DRB104:01).

  • High-affinity reference peptide (biotinylated, e.g., HA peptide).

  • Test peptides (titrated).[1][2][3]

Methodology:

  • Plate Setup: Coat 96-well plates with anti-HLA-DR capture antibody. Incubate overnight at 4°C.

  • Competition: Add fixed concentration of biotinylated reference peptide (0.1

    
    M) and serial dilutions of the test 
    
    
    -Phe peptide (0.1 nM to 100
    
    
    M) to the wells containing soluble HLA-DR monomers.
  • Equilibrium: Incubate for 24 hours at 37°C, pH 5.0 (mimicking endosomal conditions).

  • Capture: Transfer reaction mix to the antibody-coated plate. Incubate 2 hours.

  • Detection: Add Streptavidin-Europium (DELFIA) or Streptavidin-HRP (ELISA). Measure fluorescence/absorbance.

  • Data Analysis: Fit curves to a logistic equation to determine

    
    .
    

Interpretation:

  • 
     nM: High Affinity Binder (High Risk ).
    
  • 
     nM: Non-Binder (Low Risk ).
    
  • Note:

    
    -Phe substitution at anchor residues (P1, P4, P6, P9) typically results in non-binding status.
    
Protocol C: Ex Vivo T-Cell ELISpot

Objective: Confirm that even if the peptide binds MHC, it does not trigger T-cell proliferation (functional immunogenicity).

Methodology:

  • Donor Selection: Source PBMCs from donors with HLA alleles matching the binding assay results.

  • Stimulation: Culture PBMCs (

    
     cells/mL) with the 
    
    
    -Phe peptide (10
    
    
    g/mL) for 7 days (short-term line generation). Co-culture with IL-2.
  • Restimulation: Harvest cells and plate onto IFN-

    
     capture plates. Re-stimulate with:
    
    • Negative Control (Media).

    • Positive Control (CEF Peptide Pool).

    • Test Peptide (

      
      -Phe).
      
    • Wild-Type Peptide (L-Phe).

  • Development: Incubate 24h, wash, and add detection antibody/substrate. Count Spot Forming Cells (SFC).

Self-Validating Check: The Wild-Type peptide must elicit a response (positive control for the donor's specific immunity) to validate the assay sensitivity. If the


Mechanistic Visualization

The following diagram illustrates why

"Register Disruption"

Antigen_Processingcluster_nativeNative L-Peptide Processingcluster_betau03b22-Phe Peptide ProcessingN_ProteolysisProteolysis(Rapid Cleavage)N_MHCMHC Binding(Perfect Anchor Fit)N_Proteolysis->N_MHCSurviving FragmentsN_TCRTCR Recognition(Strong Signal)N_MHC->N_TCRB_ProteolysisProteolysis(Resistant/Stable)B_MHCMHC Binding(Register Shift/+1C)B_Proteolysis->B_MHCIntact PeptideB_TCRTCR Recognition(Silent/Stealth)B_MHC->B_TCRWeak/No Contact

Caption: Comparison of processing pathways.

References

  • Stevanović, S., et al. (2001). "Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope." Journal of Biological Chemistry.

  • Mattei, A. E., et al. (2022). "In silico immunogenicity assessment for sequences containing unnatural amino acids."[3][4] Frontiers in Drug Discovery.

  • Webb, A. I., et al. (2005). "T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo." Journal of Immunology.

  • Reinelt, S., et al. (2001). "Fine-tuning the biological profile of a bioactive peptide by amino acid replacements." Journal of Biological Chemistry.

  • Plosker, G. L. (2025 Context). "General properties of MHC Class I Presented Peptides That Enhance Immunogenicity." PLOS Computational Biology.

Definitive Guide: Enzymatic Resolution vs. Chiral Chromatography for β-Phenylalanine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of β-phenylalanine enantiomers is a critical checkpoint in the synthesis of peptidomimetics and pharmaceutical intermediates, such as those found in sitagliptin-class antidiabetics. This guide objectively compares two dominant methodologies: Enzymatic Kinetic Resolution and Chiral Chromatography .

  • Enzymatic Resolution (Biocatalysis) is the preferred route for scale-up and manufacturing , offering lower costs and higher throughput at the expense of development time and a theoretical 50% yield cap (in standard kinetic resolution).

  • Chiral Chromatography (HPLC/SFC) is the gold standard for analytical purity, rapid method development, and early-phase purification , providing >99.9% enantiomeric excess (ee) with minimal substrate engineering, though at a significantly higher cost per gram.

Mechanistic Principles & Workflows

Enzymatic Kinetic Resolution (Biocatalysis)

This method relies on the inherent chirality of enzymes (e.g., Lipases, Acylases) to process one enantiomer of a racemic mixture significantly faster than the other. For β-phenylalanine, Candida antarctica Lipase B (CALB) is frequently employed to selectively hydrolyze the ester of the (S)-enantiomer, leaving the (R)-ester intact.

Key Mechanism:

  • Discriminator: Enzyme active site geometry (Ping-Pong Bi-Bi mechanism).

  • Limitation: Maximum theoretical yield is 50% for the desired enantiomer unless dynamic kinetic resolution (DKR) is coupled.

EnzymaticResolution Racemate Racemic β-Phenylalanine Ester (R/S) Enzyme Immobilized CALB (Biocatalyst) Racemate->Enzyme Solvent/Buffer Complex Enzyme-Substrate Complex Enzyme->Complex Recognition Hydrolysis Selective Hydrolysis Complex->Hydrolysis Fast Reaction (S) ProductR (R)-β-Phenylalanine (Ester Form) Unreacted Complex->ProductR Slow/No Reaction (R) ProductS (S)-β-Phenylalanine (Acid Form) High ee% Hydrolysis->ProductS Precipitates/Extracts

Figure 1: Workflow of Lipase-catalyzed kinetic resolution showing the selective hydrolysis of the (S)-enantiomer.

Chiral Chromatography (HPLC/SFC)

This method utilizes a Chiral Stationary Phase (CSP) packed into a column.[1][2][3] The CSP contains a chiral selector (e.g., Crown Ethers, Polysaccharides) that forms transient diastereomeric complexes with the enantiomers. The enantiomer forming the more stable complex retains longer.

Key Mechanism:

  • Discriminator: 3-point interaction (H-bonding, pi-pi stacking, steric inclusion).

  • Advantage: Can achieve 100% recovery of both enantiomers simultaneously.

ChiralChromatography Injector Injector Racemic Sample Column Chiral Column (Crown Ether / CSP) Injector->Column Mobile Phase (Acidic Buffer) Detector UV/Vis Detector (210-254 nm) Column->Detector Separation Peak1 Peak 1: (R)-Enantiomer (Less Retained) Detector->Peak1 tR1 Peak2 Peak 2: (S)-Enantiomer (More Retained) Detector->Peak2 tR2

Figure 2: Chromatographic separation pathway illustrating the temporal resolution of enantiomers based on CSP interaction strength.

Experimental Protocols

Protocol A: Enzymatic Resolution (Scalable Workflow)

Objective: Production of (S)-β-Phenylalanine via CALB-catalyzed hydrolysis.

Reagents:

  • Racemic β-phenylalanine ethyl ester (Substrate)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.0)

Step-by-Step:

  • Substrate Preparation: Dissolve 10g of racemic β-phenylalanine ethyl ester in 100 mL of MTBE saturated with water (water acts as the nucleophile).

  • Enzyme Addition: Add 100 mg (1% w/w) of immobilized CALB.

  • Incubation: Stir at 30°C. Monitor conversion via HPLC (achiral column) or TLC.

  • Termination: Stop reaction when conversion reaches exactly 50% (typically 4–24 hours depending on enzyme load).

    • Note: Exceeding 50% reduces the ee of the remaining ester; stopping early reduces the ee of the product acid.

  • Separation: Filter off the immobilized enzyme (reusable).

  • Workup:

    • Extract the organic phase with aqueous NaHCO₃. The (S)-acid moves to the aqueous phase; the (R)-ester remains in MTBE.

    • Acidify the aqueous phase (pH 2) and extract to isolate (S)-β-phenylalanine.

  • Validation: Analyze ee% using Chiral HPLC (see Protocol B).

Protocol B: Chiral Chromatography (Analytical/Prep Workflow)

Objective: Determination of ee% or isolation of mg-scale pure enantiomers.

Equipment: HPLC System (e.g., Agilent 1200) with UV detection. Column: Crownpak CR-I (+) (Daicel) or Chiralpak ZWIX(+) (Zwitterionic).

Step-by-Step:

  • Mobile Phase Preparation:

    • For Crownpak: Perchloric acid (pH 1.5) / Methanol (85:15 v/v). Note: Acidic pH is crucial to protonate the primary amine for crown ether binding.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL mobile phase.

  • Method Parameters:

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C (Lower temperature often improves resolution)

    • Detection: 210 nm (β-phenylalanine has weak absorption; low wavelength required).

  • Execution: Inject 5 µL.

  • Data Analysis: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).
    • 
       indicates baseline separation.
      

Comparative Analysis

Quantitative Performance Data

The following data summarizes typical performance metrics for β-amino acid separation based on industrial benchmarks.

MetricEnzymatic Resolution (Lipase)Chiral Chromatography (Prep-HPLC)
Throughput High (kg to tons/batch)Low to Medium (g to kg/day )
Yield (Theoretical) 50% (max per pass for KR)>90% (recovery of both isomers)
Enantiomeric Excess (ee) 95% – 99% (Optimization required)>99.9% (Baseline separation)
Cost Contribution Low (

200 / kg product)
High (

5,000 / kg product)
Development Time Weeks (Enzyme screening, optimization)Days (Column screening)
Solvent Consumption Low (Water/MTBE often used)High (Requires large volume mobile phase)
Green Chemistry & Sustainability (E-Factor)
  • Enzymatic: Favorable E-factor (kg waste / kg product). Water is often the solvent. The enzyme is recyclable.[4]

  • Chromatography: High E-factor due to large volumes of organic solvents (Acetonitrile, Methanol) required for elution, though solvent recycling systems (SRS) can mitigate this.

Decision Matrix: Which Method to Choose?

Scenario Recommended Method Rationale
Early Stage Drug Discovery Chiral Chromatography Speed is paramount. You need 100 mg of pure enantiomer tomorrow for biological testing. Cost is irrelevant.
Process Development (Scale-up) Enzymatic Resolution Cost and scalability are critical. You need to produce 100 kg. Developing a biocatalytic step is worth the R&D investment.
Difficult Separation (

)
Enzymatic Resolution If columns fail to separate the isomers efficiently, enzymes often offer superior selectivity (

).
Both Enantiomers Needed Chiral Chromatography Chromatography delivers both (R) and (S) pure in one run. Enzymatic usually destroys or chemically alters one.

References

  • Development of a Commercial Process for (S)-β-Phenylalanine. Organic Process Research & Development. Comparison of asymmetric hydrogenation vs. biocatalysis.

  • Lipase-catalyzed kinetic resolution of β-amino esters. Tetrahedron: Asymmetry. Detailed protocols for lipase selectivity.

  • Comparison of HPLC Separation of Phenylalanine Enantiomers. Food Analytical Methods. Evaluation of Teicoplanin and Crown Ether CSPs.

  • Separation of the enantiomers of underivatized amino acids by LC. Journal of Chromatography A. Methodology for Crownpak columns.

  • Enzymatic Kinetic Resolution vs. Chiral Chromatography. BOC Sciences. Industrial service comparison.

Sources

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